(R)-4-Methyl-piperazine-2-carboxylic acid CAS 2165618-14-2 properties
This guide provides an in-depth technical analysis of (R)-4-Methyl-piperazine-2-carboxylic acid (CAS 2165618-14-2), a critical chiral scaffold in medicinal chemistry. A Chiral Scaffold for Next-Generation Drug Discovery...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of (R)-4-Methyl-piperazine-2-carboxylic acid (CAS 2165618-14-2), a critical chiral scaffold in medicinal chemistry.
A Chiral Scaffold for Next-Generation Drug Discovery
Executive Summary
(R)-4-Methyl-piperazine-2-carboxylic acid is a bifunctional, chiral heterocyclic building block. Distinguished by its rigid piperazine core and specific (R)-stereochemistry, it serves as a superior peptidomimetic scaffold compared to its acyclic analogs. In drug development, it is primarily utilized to modulate physicochemical properties (solubility, pKa) and to restrict conformational freedom in kinase inhibitors and GPCR ligands. This guide outlines its properties, regioselective synthesis, and application in high-affinity ligand design.
Chemical Identity & Physicochemical Properties[3][4][5][6][7][8]
The compound exists as a zwitterion at physiological pH, featuring a secondary amine at position 1, a tertiary amine at position 4, and a carboxylate at position 2.
Datasheet Specifications
Property
Value
Notes
IUPAC Name
(2R)-4-Methylpiperazine-2-carboxylic acid
CAS Number
2165618-14-2
Specific to the (R)-enantiomer free base/zwitterion.
Common Salts
Dihydrochloride (CAS 75944-99-9 for racemate)
Often supplied as HCl salt for stability.
Chirality
(R)-Enantiomer
Derived from D-amino acid precursors or via resolution.
Appearance
White to off-white crystalline solid
Hygroscopic in salt form.
Solubility
High in H₂O, MeOH; Low in DCM, Hexanes
Zwitterionic character limits organic solubility.
pKa (Calc.)
(COOH), (N4), (N1)
N4 is less basic due to inductive effects; N1 is the primary basic center.
LogP
-1.6 (Estimated)
Highly polar; requires derivatization for cell permeability assays.
Structural Pharmacophore Analysis
The (R)-configuration at C2 orients the carboxyl group axially or equatorially depending on the protonation state and substitution, though the equatorial position is generally favored in the chair conformation to minimize 1,3-diaxial interactions.
Figure 1: Pharmacophore mapping of (R)-4-Methyl-piperazine-2-carboxylic acid highlighting functional vectors.
Synthetic Methodology
The synthesis of CAS 2165618-14-2 requires strict control over regioselectivity to methylate the N4 position without quaternizing N1 or racemizing the C2 center.
Regioselective Synthesis Protocol
The most robust route utilizes (R)-Piperazine-2-carboxylic acid as the starting material. The N1 position is sterically hindered by the adjacent carboxyl group and electronically deactivated, making N4 the more nucleophilic site for controlled alkylation.
Solvent: Methanol/Water (to solubilize the zwitterion).
Step-by-Step Workflow:
Dissolution: Dissolve (R)-piperazine-2-carboxylic acid (1.0 eq) in MeOH:H₂O (4:1). Adjust pH to ~5-6 with NaOH if using the HCl salt to free the amine nucleophiles.
Imine Formation: Add Formaldehyde (1.1 eq). Stir at 0°C for 30 mins. The aldehyde preferentially reacts with the less hindered N4 amine.
Reduction:
Method A (Catalytic): Add 10% Pd/C (5 wt%) and stir under H₂ atmosphere (1 atm) for 12 hours.
Method B (Hydride): Add NaBH₃CN (1.5 eq) portion-wise at 0°C. Stir at RT for 4 hours.
Workup: Filter catalyst (Method A) or quench with dilute HCl (Method B).
Purification: Concentrate and purify via ion-exchange chromatography (Dowex 50W) eluting with dilute NH₄OH. Lyophilize to obtain the zwitterionic solid.
Unlike linear amino acids (e.g., N-methyl-lysine), the piperazine ring locks the N-C-C-N dihedral angles. This reduces the entropic penalty upon binding to a protein target.
Application: Designing inhibitors for kinases where the "hinge region" requires a specific H-bond geometry. The C2-carboxyl can be converted to an amide to mimic the peptide backbone, while the N4-methyl projects into the solvent front, improving solubility.
Bioisosterism and Solubility
The N4-methyl piperazine motif is a classic "solubilizing group" in drug discovery.
pKa Modulation: The N4 nitrogen typically has a pKa of 7.5–8.5 (in amides derived from C2). This ensures the molecule is partially protonated at physiological pH, enhancing aqueous solubility without becoming permanently charged (quaternary), which would block membrane permeability.
Zwitterionic Nature: The free acid form (CAS 2165618-14-2) is zwitterionic. In synthetic schemes, the carboxyl is often protected (e.g., as a methyl ester) or coupled immediately to prevent self-polymerization.
Handling, Stability, and Safety
Stability Profile
Hygroscopicity: The free base and HCl salts are hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at -20°C for long-term storage.
Racemization: The C2 stereocenter is alpha to a carbonyl and an amine. While relatively stable, exposure to strong bases at high temperatures can lead to epimerization. Avoid harsh basic hydrolysis conditions if possible.
Safety Precautions
Hazards: Irritant to eyes, respiratory system, and skin.
PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of fine dust.
4-Methyl-piperazine-2-carboxylic acid: A Comparative Analysis of the Dihydrochloride Salt and Free Base Forms
An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract 4-Methyl-piperazine-2-carboxylic acid is a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis,...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
4-Methyl-piperazine-2-carboxylic acid is a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis, frequently serving as a key intermediate in the development of novel therapeutics, particularly those targeting neurological disorders.[1][2] This guide provides an in-depth technical comparison between its two common commercial forms: the dihydrochloride salt and the free base. Understanding the distinct physicochemical properties, handling requirements, and reactivity of each form is critical for optimizing experimental design, ensuring reproducibility, and streamlining drug development workflows. We will explore the causality behind choosing one form over the other, provide validated protocols for their interconversion and use, and offer a decision-making framework for laboratory applications.
Core Physicochemical Properties: A Head-to-Head Comparison
The fundamental differences between the dihydrochloride salt and the free base originate from the protonation state of the two nitrogen atoms within the piperazine ring. The salt form exists with both nitrogens protonated, balanced by two chloride counter-ions, while the free base has neutral amine groups. This structural distinction has profound implications for their physical and chemical behavior.
Can be a solid but may be hygroscopic or an oil, depending on purity.
The salt form's crystalline nature generally leads to better physical stability and easier handling.[5]
Aqueous Solubility
High. The ionic nature enhances solubility in water and polar protic solvents.[2][6]
Low to moderate. Solubility is pH-dependent and generally poor in neutral water.
Formulation & Reaction Quenching: The salt is ideal for aqueous formulations and for reactions quenched in water. The free base requires organic solvents.
Organic Solubility
Generally insoluble in non-polar organic solvents (e.g., hexanes, diethyl ether).
Soluble in a range of organic solvents like dichloromethane (DCM), methanol, and ethyl acetate.
Reaction Medium: The free base is required for reactions in most common organic solvents. The salt form is often incompatible.
Stability & Handling
Highly stable, crystalline solid with a longer shelf-life. Less susceptible to oxidation.[5][6]
The free amine is susceptible to absorbing atmospheric CO₂ and moisture.[7] May be less stable over long-term storage.
Logistics & Storage: The dihydrochloride is preferred for long-term storage and as a reference standard due to its superior stability.
Reactivity
The amine groups are non-nucleophilic due to protonation. Requires a base for deprotonation to react.
The secondary amine is nucleophilic and can participate directly in reactions (e.g., alkylation, acylation).
Synthetic Utility: The free base is the reactive species. The salt is a stable precursor that must be activated in situ or in a separate step.
The Strategic Choice: Why Amine Salts are Prevalent in Drug Development
The conversion of a basic active pharmaceutical ingredient (API) into a salt form, most commonly a hydrochloride, is a deliberate and critical step in drug development.[8] This decision is driven by a need to optimize the molecule's properties for manufacturing, stability, and clinical efficacy.
Enhanced Bioavailability and Solubility : Many amine-containing free bases have poor solubility at physiological pH, which limits their absorption from the gastrointestinal tract.[6] Converting them to hydrochloride salts dramatically increases their aqueous solubility, leading to better dissolution, more predictable absorption, and improved bioavailability.[5][8][9]
Improved Stability and Shelf-Life : The protonated nitrogen in a hydrochloride salt is significantly less prone to oxidative degradation compared to the lone pair of electrons on a free amine.[5] The typically crystalline nature of salts makes them less hygroscopic and more resistant to degradation from moisture, extending the product's shelf life.[6]
Superior Handling and Manufacturing : Free bases can often be oily, amorphous, or have poor flow properties, making them difficult to handle, purify, and formulate into solid dosage forms like tablets.[5] Hydrochloride salts are generally stable, crystalline solids that are easier to mill, process, and purify on an industrial scale.[6][10]
In the Laboratory: Practical Applications and Methodologies
The choice between the dihydrochloride salt and the free base dictates the experimental approach. Understanding when and how to use each form is essential for success.
Decision Workflow: Choosing the Right Form
This diagram provides a logical framework for selecting the appropriate starting material based on your experimental needs.
Caption: Decision workflow for selecting the appropriate form of 4-Methyl-piperazine-2-carboxylic acid.
Protocol 1: Conversion of Dihydrochloride to Free Base
This procedure is necessary when the reactive, non-protonated form is required for a reaction in an organic solvent.
Principle: The dihydrochloride salt is dissolved in water, and a base is added to raise the pH, deprotonating the ammonium ions. The resulting neutral free base is less water-soluble and can be extracted into an organic solvent.[11]
Methodology:
Dissolution: Dissolve 1.0 equivalent of 4-Methyl-piperazine-2-carboxylic acid dihydrochloride in deionized water.
Basification: Cool the solution in an ice bath and slowly add a sufficient amount of a base (e.g., 2M NaOH, saturated NaHCO₃, or Na₂CO₃ solution) with stirring until the pH of the aqueous mixture is >10.[7][11]
Extraction: Transfer the basified mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
Drying and Concentration: Combine the organic layers, wash with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the free base.
Protocol 2: In Situ Neutralization for Amide Coupling
This common synthetic shortcut avoids a separate conversion step, saving time and minimizing material loss.
Principle: The dihydrochloride salt is suspended in the reaction solvent. A non-nucleophilic organic base is added to neutralize the HCl salt, liberating the free base in situ to react with an electrophile.[12]
Methodology:
Suspension: Suspend 1.0 equivalent of 4-Methyl-piperazine-2-carboxylic acid dihydrochloride in an anhydrous aprotic solvent (e.g., dichloromethane or DMF).
Base Addition: Add at least 2.2 equivalents of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Stir the mixture at room temperature for 15-30 minutes. A thick suspension of the amine hydrochloride salt will form.[12]
Reaction: Add the coupling reagents (e.g., EDC/HOBt) and the carboxylic acid to be coupled. The reaction can now proceed as the nucleophilic free amine is available.
Workup: Upon reaction completion, the workup will involve washing steps to remove the triethylammonium hydrochloride salt.
Protocol 3: Conversion of Free Base to Dihydrochloride Salt
This protocol is used to convert an oily or impure free base into a stable, crystalline solid for purification or long-term storage.
Principle: The free base is dissolved in a suitable organic solvent, and a solution of hydrogen chloride is added. The resulting ionic salt is typically insoluble in the solvent and precipitates, allowing for collection by filtration.[11]
Methodology:
Dissolution: Dissolve the free base in a minimal amount of a suitable solvent, such as diethyl ether, ethyl acetate, or methanol.
Acidification: While stirring, add a solution of HCl (e.g., 2M HCl in diethyl ether or gaseous HCl) dropwise until the solution becomes acidic (test with pH paper or observe for persistent precipitation).
Precipitation & Collection: The dihydrochloride salt will precipitate from the solution. Continue stirring in an ice bath for 30 minutes to maximize precipitation.
Purification: Collect the solid by vacuum filtration, wash the filter cake with cold solvent (e.g., diethyl ether) to remove soluble impurities, and dry under vacuum. The salt can be further purified by recrystallization if necessary.
Process Flow: Interconversion Pathway
This diagram illustrates the straightforward chemical steps required to switch between the two forms.
Caption: Chemical pathway for the interconversion of the free base and dihydrochloride salt forms.
Conclusion
The selection between 4-Methyl-piperazine-2-carboxylic acid dihydrochloride and its free base is not a matter of simple preference but a strategic decision based on the specific demands of the experiment. The dihydrochloride salt offers superior stability, handling, and aqueous solubility, making it the ideal choice for long-term storage, reference standards, and applications in aqueous media. The free base, while requiring more careful handling, is the essential reactive form for most organic transformations. By understanding the distinct characteristics outlined in this guide and employing the appropriate conversion or in situ neutralization protocols, researchers can harness the full synthetic potential of this valuable building block with precision and confidence.
References
Oreate AI. (2026, January 15). The Role of Hydrochloride in Modern Medicine: Enhancing Efficacy and Safety.
(R)-1-Methyl-3-carboxypiperazine: Synonyms, Nomenclature, and Structural Logic
The following technical guide provides an in-depth analysis of (R)-1-Methyl-3-carboxypiperazine , focusing on its complex nomenclature, structural identification, and role as a chiral building block in medicinal chemistr...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth analysis of (R)-1-Methyl-3-carboxypiperazine , focusing on its complex nomenclature, structural identification, and role as a chiral building block in medicinal chemistry.
Executive Summary & Core Definition
(R)-1-Methyl-3-carboxypiperazine is a chiral heterocyclic building block used in the synthesis of pharmaceutical intermediates, particularly for introducing piperazine scaffolds with defined stereochemistry.
The molecule is subject to significant nomenclature ambiguity due to differing rules for numbering the piperazine ring. It is most frequently cataloged under the name (R)-4-Methylpiperazine-2-carboxylic acid .
The variation stems from which nitrogen atom is assigned priority position 1:
Priority to Carboxyl Proximity (Common): If the nitrogen adjacent to the carboxyl group is assigned position 1 (NH), the methyl group falls on position 4. This results in 4-Methylpiperazine-2-carboxylic acid .[2] This is preferred in many catalogs as it gives the principal functional group (carboxylic acid) the lowest possible locant (2).
Priority to Substitution (Systematic): If the methylated nitrogen is assigned position 1 (N-Me), the carboxyl group falls on position 3. This results in 1-Methylpiperazine-3-carboxylic acid .[3]
Nomenclature & Structural Logic
To ensure experimental reproducibility, researchers must recognize that "1-Methyl-3-carboxy" and "4-Methyl-2-carboxy" refer to the same regioisomer (assuming the standard 1,4-relationship of the nitrogens).
Structural Visualization
The following diagram illustrates the numbering logic that creates the two distinct names for the exact same chemical entity.
Caption: Comparison of numbering schemes. Scheme A (blue) prioritizes the amine adjacent to the acid, resulting in the "2-carboxy" name. Scheme B (green) prioritizes the methylated amine, resulting in the "3-carboxy" name.
Synonym Dictionary & Identification Data
Use this table to cross-reference reagents from different suppliers who may use conflicting nomenclature.
Category
Name / Identifier
Context
Preferred Name
(R)-4-Methylpiperazine-2-carboxylic acid
Most common commercial name (e.g., BLDpharm, Enamine).
(Note: Check stereolayer for specific enantiomer).
Chemical Formula
C₆H₁₂N₂O₂
MW: 144.17 g/mol
Critical Distinction: The "1-Methyl-2-Carboxy" Isomer
Be aware of the regioisomer : (R)-1-Methylpiperazine-2-carboxylic acid.
In this isomer, the carboxyl group is adjacent to the methylated nitrogen.
Target Molecule: Carboxyl is adjacent to the secondary (NH) nitrogen.
Verification: Always check the structure diagram before purchasing. The target molecule must have the acid group beta to the N-Methyl group.
Technical Specifications & Properties
Zwitterionic Character
As an amino acid derivative, (R)-1-Methyl-3-carboxypiperazine exists primarily as a zwitterion in neutral aqueous solution.
pKa 1 (Carboxyl): ~2.0 - 2.5
pKa 2 (Piperazine N): ~5.5 - 6.0
pKa 3 (Piperazine N-Me): ~9.0 - 9.5
Solubility Profile
Water: Highly soluble (Zwitterionic form).
Methanol/Ethanol: Moderately soluble.
Dichloromethane/Ether: Poor solubility (unless protected as an ester or Boc-derivative).
Synthesis & Applications
This molecule serves as a specialized "constrained" amino acid. Unlike linear amino acids, the piperazine ring restricts conformational freedom, which is valuable in:
Fragment-Based Drug Discovery (FBDD): The vector of the methyl and carboxyl groups provides a specific 3D orientation for exploring binding pockets.
Common Derivatives
Researchers often purchase the protected forms to avoid zwitterionic solubility issues during synthesis:
(R)-1-Boc-4-methylpiperazine-2-carboxylic acid: Used when the secondary amine requires protection.
Methyl (R)-4-methylpiperazine-2-carboxylate: The ester form, used for amidation reactions.
References
PubChem Compound Summary. "4-Methylpiperazine-2-carboxylic acid" (Racemic CAS 721876-16-0). National Center for Biotechnology Information. Accessed 2026.[]
Physicochemical Profiling of (R)-4-Methyl-piperazine-2-carboxylic Acid: Molecular Weight, pKa Determination, and Analytical Workflows
Executive Summary (R)-4-Methyl-piperazine-2-carboxylic acid is a highly versatile, conformationally constrained chiral building block utilized extensively in the development of central nervous system (CNS) therapeutics a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(R)-4-Methyl-piperazine-2-carboxylic acid is a highly versatile, conformationally constrained chiral building block utilized extensively in the development of central nervous system (CNS) therapeutics and targeted kinase inhibitors. In drug development, understanding its exact molecular weight and acid-base dissociation constants (pKa) is not merely a regulatory checkbox; it is the mechanistic foundation that dictates the molecule's lipophilicity (logD), membrane permeability, and downstream formulation viability.
This whitepaper provides an authoritative analysis of the compound's physicochemical properties, the causality behind its zwitterionic behavior, and a self-validating experimental workflow for empirical pKa determination.
Molecular Weight and Structural Parameters
The precise molecular weight of (R)-4-Methyl-piperazine-2-carboxylic acid is 144.17 g/mol [1]. In High-Resolution Mass Spectrometry (HRMS) applications—such as metabolite tracking during pharmacokinetic (PK) profiling—the exact monoisotopic mass is critical. Utilizing the exact mass of 144.0898 Da [1] allows analytical chemists to differentiate the parent compound from endogenous isobaric interferences in complex biological matrices.
Critical for HRMS calibration and precise structural elucidation.
Stereochemistry
(R)-Enantiomer
Chiral orientation at C2 dictates spatial alignment and target receptor binding affinity.
Acid-Base Chemistry: Mechanistic pKa Profiling
The piperazine-2-carboxylic acid scaffold is a classic polyprotic system. The molecule contains three distinct ionizable centers, resulting in a complex zwitterionic equilibrium across the physiological pH range.
Carboxylic Acid (C2 - pKa1): The pKa of the carboxyl group is highly acidic, experimentally predicted at 2.20 ± 0.20 [2]. The proximity of the adjacent N1 secondary amine exerts a strong inductive electron-withdrawing effect (-I effect), facilitating the rapid departure of the proton compared to a standard aliphatic carboxylic acid.
Piperazine Nitrogens (N1 and N4 - pKa2 & pKa3): The piperazine ring contains a secondary amine (N1) and a methylated tertiary amine (N4). Based on structural analogs of piperazine-2-carboxylic acid derivatives, the macroscopic pKa values for the nitrogens typically fall around 5.41 and 9.53 [3]. The N4 tertiary amine generally acts as the more basic center (higher pKa) due to the electron-donating nature of the methyl group, while the N1 amine's basicity is heavily suppressed by the adjacent electron-withdrawing carboxylate group.
Expert Insight: At physiological pH (7.4), the carboxylic acid is fully deprotonated (anionic), while the N4 amine remains protonated (cationic). This results in a net neutral zwitterion. This zwitterionic state severely restricts passive transcellular diffusion across the blood-brain barrier (BBB). Therefore, formulation scientists must often mask these functional groups (e.g., via esterification or amide coupling) during prodrug design to achieve target site penetration.
Relying solely on predicted pKa values can lead to formulation failures. To establish a self-validating system for determining the exact macroscopic pKa values of a specific batch, a rigorous potentiometric titration workflow is required. This method ensures that thermodynamic constants are derived directly from the mass balance of the system while controlling for environmental variables.
Step-by-Step Methodology:
System Calibration: Calibrate a high-precision glass pH electrode using standard buffer solutions (pH 4.01, 7.00, and 10.01) at a strictly controlled temperature of 25.0 ± 0.1 °C.
Sample Preparation: Dissolve accurately weighed (R)-4-Methyl-piperazine-2-carboxylic acid (approx. 2 mM) in a background electrolyte solution of 0.15 M KCl. Causality: This maintains a constant ionic strength, mimicking physiological osmolarity and preventing activity coefficient fluctuations during titration.
Acidification (Protonation): Add standardized 0.1 M HCl to lower the starting pH to ~1.5. Causality: This ensures the carboxylic acid and both piperazine nitrogens are fully protonated, establishing a uniform cationic baseline.
Titration: Under a continuous purge of inert Nitrogen (N2) gas, titrate the solution with standardized 0.1 M KOH in 0.05 mL increments. Causality: The N2 purge is critical to prevent ambient CO2 absorption, which forms carbonic acid and artificially skews basic pKa readings.
Data Derivation: Plot the titration curve (pH vs. Volume of KOH). Utilize the Bjerrum function or non-linear regression software to extract the three overlapping macroscopic pKa values from the inflection points.
Workflow Visualization
Step-by-step potentiometric titration workflow for precise pKa determination.
Conclusion
The physicochemical parameters of (R)-4-Methyl-piperazine-2-carboxylic acid—specifically its exact mass of 144.0898 Da and its complex polyprotic pKa profile—are foundational to its utility in synthetic chemistry. By leveraging controlled titration protocols and understanding the causality behind its zwitterionic nature, drug development professionals can optimize coupling efficiencies, prevent racemization, and accurately predict the pharmacokinetic behavior of the resulting pharmaceutical derivatives.
References
PubChem , "4-Methylpiperazine-2-carboxylic acid | C6H12N2O2 | CID 6420903", National Institutes of Health (NIH). 1
Piperazine-Based Chiral Building Blocks: Escaping Flatland in Modern Medicinal Chemistry
Executive Summary The piperazine ring—a six-membered heterocycle containing two nitrogen atoms in a 1,4-arrangement—is a universally recognized "privileged scaffold" in medicinal chemistry[1]. It serves as the structural...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The piperazine ring—a six-membered heterocycle containing two nitrogen atoms in a 1,4-arrangement—is a universally recognized "privileged scaffold" in medicinal chemistry[1]. It serves as the structural backbone for numerous FDA-approved therapeutics spanning oncology, central nervous system (CNS) disorders, and infectious diseases[1]. However, traditional piperazine derivatives are often planar, lacking stereocenters at their carbon atoms.
As drug discovery evolves, the limitations of flat,
-rich molecules have become glaringly apparent, primarily manifesting as high clinical attrition rates due to off-target toxicity and poor physicochemical properties. This whitepaper explores the paradigm shift toward chiral piperazines , detailing the pharmacological rationale behind 3D molecular complexity, the mechanistic causality of their synthetic bottlenecks, and a self-validating protocol for their asymmetric synthesis.
The Pharmacological Rationale: "Escaping Flatland"
In recent years, the pharmaceutical industry has recognized that increasing the fraction of
-hybridized carbons () and incorporating chiral centers significantly improves the probability of a molecule transitioning successfully from discovery to an approved drug[2]. This concept is widely known as "Escaping Flatland."
From a mechanistic and thermodynamic standpoint, the causality behind the superiority of chiral piperazines is threefold:
Thermodynamic Pre-organization: Chiral,
-rich piperazines adopt rigid, chair-like conformations. When binding to a complex 3D protein pocket, a pre-organized ligand pays a significantly lower entropic penalty () compared to a flexible or flat molecule that must force itself into a specific conformation upon binding.
Reduced Promiscuity and Toxicity: Flat, lipophilic molecules have a high propensity to intercalate into DNA or bind non-specifically to off-target proteins, such as the hERG channel or Cytochrome P450 (CYP450) enzymes. The introduction of chiral centers and
vectors creates specific steric bulk that physically disrupts these non-specific planar stacking interactions, thereby reducing promiscuity and CYP450 inhibition[2].
Physicochemical Optimization: Increasing
disrupts the crystal lattice packing energy of the molecule. A lower lattice energy directly translates to a lower melting point and significantly enhanced aqueous solubility, which is a critical parameter for oral bioavailability[3].
Synthetic Bottlenecks and Mechanistic Innovations
While the pharmacological benefits of chiral piperazines are clear, their synthesis presents a formidable challenge. Traditional chiral pool approaches (e.g., starting from L-threonine) are robust but severely limit the diversity of substitution patterns that can be achieved.
The direct asymmetric hydrogenation (AH) of readily available substituted pyrazines represents the most atom-economical and convergent route to chiral piperazines. However, pyrazines are notoriously recalcitrant to reduction[4]. As an application scientist, understanding the causality behind this resistance is critical for designing successful reactions:
Catalyst Poisoning: The unshared electron pairs on the two basic nitrogen atoms of the pyrazine ring act as strong
-donors. They irreversibly coordinate to the electrophilic transition metal center (e.g., Iridium or Rhodium) of the catalyst, forming a thermodynamically stable but catalytically dead complex[4].
Aromatic Stability: The resonance stabilization energy of the pyrazine ring makes the initial hydride transfer thermodynamically uphill.
The Solution: Electrophilic Activation via N-Alkylation
To overcome these barriers, a highly effective strategy involves the pre-activation of the pyrazine ring via N-alkylation with an alkyl halide (e.g., benzyl bromide) to form a pyrazinium salt[4]. This simple chemical modification achieves two critical mechanistic imperatives:
Electronic Activation: Quaternizing one nitrogen atom breaks the symmetry of the ring and drastically withdraws electron density. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the ring highly susceptible to nucleophilic hydride attack from the metal catalyst[4].
Steric and Electronic Masking: The alkylation blocks one nitrogen from coordinating to the metal. As the reduction proceeds, the second, more basic secondary nitrogen is protonated in situ by the acid generated during the reaction, effectively preventing catalyst poisoning by the product[4].
Logical Workflow Visualization
The following diagram illustrates the logical progression and mechanistic benefits of transitioning from planar piperazines to chiral derivatives via activated asymmetric hydrogenation.
Caption: Logical workflow: Transitioning from planar scaffolds to chiral piperazines.
To ensure absolute trustworthiness and reproducibility, the following protocol for the synthesis of chiral 2-substituted piperazines is designed as a self-validating system .
Materials Required:
Substituted pyrazine substrate (1.0 mmol)
Benzyl bromide (1.1 mmol)
(1.0 mol%)
Chiral Ligand:
-f-Binaphane (2.2 mol%)
Solvent: Anhydrous THF (5.0 mL)
Step-by-Step Methodology
Step 1: Pyrazinium Salt Formation (Activation)
In a flame-dried Schlenk tube under argon, dissolve the substituted pyrazine (1.0 mmol) in 2.0 mL of anhydrous THF.
Add benzyl bromide (1.1 mmol) dropwise at room temperature.
Stir the mixture at 60 °C for 12 hours to ensure complete quaternization.
Validation Checkpoint 1 (TLC/NMR): Confirm complete consumption of the starting pyrazine via TLC. An aliquot analyzed by
H NMR should show a distinct downfield shift of the aromatic protons due to the positive charge on the nitrogen.
Step 2: Catalyst Preparation (In Glovebox)
Inside an argon-filled glovebox, combine
(1.0 mol%) and -f-Binaphane (2.2 mol%) in 1.0 mL of anhydrous THF.
Stir for 30 minutes at room temperature until the solution turns a deep, homogenous orange/red, indicating successful complexation.
Step 3: High-Pressure Asymmetric Hydrogenation
Transfer the pre-formed catalyst solution to the Schlenk tube containing the pyrazinium salt.
Transfer the reaction mixture to a stainless-steel autoclave.
Purge the autoclave with Hydrogen (
) gas three times, then pressurize to 600 psi.
Stir the reaction at 30 °C for 24 hours.
Validation Checkpoint 2 (Reaction Completeness): Post-reaction, analyze a crude aliquot via
H NMR. The disappearance of the downfield aromatic pyrazine protons ( 8.0-9.0 ppm) and the emergence of upfield aliphatic piperazine protons ( 2.5-3.5 ppm) validates complete reduction.
Step 4: Work-up and Enantiomeric Validation
Vent the
gas carefully. Concentrate the mixture under reduced pressure.
Purify the crude product via flash column chromatography (DCM/MeOH) to isolate the N-benzyl chiral piperazine.
Validation Checkpoint 3 (Enantiomeric Excess):Crucial Step. Always run a parallel reaction using an achiral catalyst (e.g.,
with dppb) to generate a racemic standard. Analyze both the racemic standard and the chiral product via Chiral HPLC. The racemic standard validates the baseline separation of the enantiomers on the chiral stationary phase, ensuring the reported of your product is mathematically sound and free from integration artifacts.
Quantitative Data: Catalyst Efficiency and Substrate Scope
The efficacy of the activated asymmetric hydrogenation protocol is highly dependent on the steric environment of the substrate. The following table summarizes validated quantitative data for various substituted pyrazines reduced using the
Data Interpretation: The protocol demonstrates exceptional tolerance for both alkyl and aryl substituents at the 2-position. Notably, 2,3-disubstituted pyrazines yield the corresponding chiral piperazines with excellent enantioselectivity (
) and high diastereomeric ratios (), proving the robustness of the catalyst's chiral pocket during the sequential hydride transfer events.
References
Role of piperazine scaffolds in medicinal chemistry - Benchchem
Source: Benchchem
URL
Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides
Source: Organic Letters - ACS Publications
URL
Escaping from Flatland: [2 + 2] Photocycloaddition; Conformationally Constrained sp3-rich Scaffolds for Lead Generation
Source: ACS Medicinal Chemistry Letters
URL
Biological Activity of (R)-4-Methyl-piperazine-2-carboxylic Acid Analogs: A Comprehensive Technical Guide
Executive Summary In modern medicinal chemistry, the piperazine ring is a ubiquitous and privileged pharmacophore. Specifically, (R)-4-methyl-piperazine-2-carboxylic acid and its analogs represent a highly versatile clas...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, the piperazine ring is a ubiquitous and privileged pharmacophore. Specifically, (R)-4-methyl-piperazine-2-carboxylic acid and its analogs represent a highly versatile class of chiral building blocks. The rigid chair conformation of the piperazine core, combined with the stereospecific orientation of the C2-carboxylic acid and the basicity of the N1/N4 nitrogens, allows these molecules to act as highly selective ligands for central nervous system (CNS) receptors, epigenetic enzymes, and metabolic proteases.
As a Senior Application Scientist, I have structured this technical guide to move beyond mere structural descriptions. We will dissect the mechanistic rationale behind the scaffold's biological activity, explore its primary therapeutic domains, and detail the self-validating experimental workflows required to evaluate these compounds in vitro.
Structural and Mechanistic Rationale (SAR)
The biological efficacy of (R)-4-methyl-piperazine-2-carboxylic acid analogs is not coincidental; it is driven by precise stereochemical and electronic properties:
Stereospecificity at C2 : The (R)-configuration dictates the spatial trajectory of the carboxylic acid (or its derivatives, such as hydroxamates or amides). This orientation is critical for mimicking endogenous ligands, such as glutamate in NMDA receptors, or for anchoring into the polar catalytic triad of hydrolases.
N4-Methylation : The methyl group at the N4 position provides a critical steric constraint. It slightly increases the lipophilicity of the molecule compared to unsubstituted piperazines, enhancing blood-brain barrier (BBB) penetration. Furthermore, it locks the basic nitrogen into a specific pKa range, ensuring optimal ionic interactions at physiological pH without introducing excessive hydrophobic bulk that could cause off-target toxicity.
N1-Derivatization : The secondary amine at N1 serves as the primary synthetic handle. By attaching bulky hydrophobic groups (e.g., benzyl, sulfonyl, or peptidic chains), the scaffold can be engineered into a .
Structure-Activity Relationship (SAR) logic tree for the (R)-4-Methyl-PCA scaffold.
Piperazine-2-carboxylic acid derivatives have profound effects on the CNS. By functionalizing the C2 and N1 positions, researchers have developed potent. For example, 1,4-bis(benzyl) derivatives converted into hydroxamic acids show extraordinary selectivity for Butyrylcholinesterase (BChE) over Acetylcholinesterase (AChE), outperforming standard therapeutics like donepezil.
Additionally, structurally related analogs such as1, demonstrating significant anticonvulsant activity in reflex epilepsy models[1].
Oncology (Epigenetic Modulation via PRMT5)
Protein Arginine Methyltransferase 5 (PRMT5) is an epigenetic enzyme that catalyzes the symmetric dimethylation of arginine residues on histones and spliceosomal proteins, driving oncogenesis. Recent patent literature highlights the use of2[2]. The N4-methyl piperazine core perfectly occupies the substrate-binding channel, competitively blocking the enzyme's interaction with its protein substrates.
Mechanism of action for PRMT5 epigenetic modulation and targeted inhibition.
Inflammation and Metabolic Disorders
The peptidomimetic nature of the scaffold makes it an excellent backbone for protease inhibitors. When the C2-carboxylic acid is converted to a hydroxamic acid, the resulting compounds act as3[3], useful in treating rheumatoid arthritis. Furthermore, glutaminyl-derivatives of 4-methyl-piperazine-2-carboxylic acid function as4[4], a validated mechanism for managing Type 2 Diabetes.
Quantitative Biological Activity
The following table synthesizes the quantitative in vitro data for various analogs derived from the piperazine-2-carboxylic acid core across different therapeutic targets.
To ensure scientific integrity, biological assays must be designed as self-validating systems. Below are the definitive protocols for evaluating the biological activity of these analogs.
Self-validating high-throughput screening workflow for cholinesterase inhibition.
Protocol A: Modified Ellman’s Assay for AChE/BChE Inhibition
Objective: Determine the IC50/Ki of PCA derivatives against cholinesterases.
Causality of Reagent Selection: DTNB (5,5'-dithiobis(2-nitrobenzoic acid)) is utilized because it rapidly reacts with the free sulfhydryl group of thiocholine (the enzymatic hydrolysis product of acetylthiocholine iodide, ATCI). This reaction produces the 5-thio-2-nitrobenzoate anion, which possesses a high molar extinction coefficient at 412 nm, enabling highly sensitive, real-time kinetic monitoring of enzyme velocity.
Step-by-Step Methodology:
Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Causality: pH 8.0 is the optimal physiological pH for AChE/BChE catalytic efficiency.
Compound Dilution: Serially dilute the (R)-4-methyl-PCA analog in DMSO (final assay DMSO concentration ≤ 1% to prevent enzyme denaturation).
Incubation: In a 96-well microplate, combine 140 µL of buffer, 20 µL of enzyme (AChE or BChE, 0.2 U/mL), and 20 µL of the test compound. Incubate at 25°C for 15 minutes to allow for steady-state inhibitor binding.
Reaction Initiation: Add 10 µL of DTNB (3 mM) and 10 µL of ATCI (15 mM) to initiate the reaction.
Kinetic Reading: Immediately read the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
Self-Validation System:
Background Control: Buffer + ATCI + DTNB + Compound (No Enzyme). Validates that the compound does not autofluoresce or cause non-enzymatic substrate hydrolysis.
Positive Control: Donepezil (for AChE) or Tacrine (for BChE).
Quality Control: Calculate the Z'-factor using the positive control and DMSO vehicle. A Z' > 0.5 validates the assay's robustness.
Protocol B: Radiometric Assay for PRMT5 Methyltransferase Inhibition
Objective: Evaluate the epigenetic modulation capacity of PRMT5-targeted analogs.
Causality of Reagent Selection: S-adenosyl-L-[methyl-3H]methionine (3H-SAM) is selected as the methyl donor. Radiometric tracking provides superior sensitivity over antibody-based detection for epigenetic methyltransferases, completely avoiding steric hindrance issues that antibodies face when binding to small, highly methylated peptide substrates.
Step-by-Step Methodology:
Complex Assembly: Reconstitute the PRMT5/MEP50 tetrameric complex in assay buffer (20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT).
Inhibitor Pre-incubation: Add the serially diluted PCA analog to the enzyme complex and incubate for 30 minutes at room temperature.
Reaction Initiation: Add 3H-SAM (1 µM final) and biotinylated histone H4 peptide substrate. Incubate for 60 minutes at 30°C.
Quenching & Capture: Stop the reaction by adding an excess of unlabeled SAM. Transfer the mixture to a Streptavidin-coated Scintillation Proximity Assay (SPA) plate.
Detection: Read the luminescence generated by the proximity of the tritiated peptide to the SPA bead.
Self-Validation System:
Baseline Control: Reaction lacking the PRMT5 enzyme to establish background radioactivity.
Orthogonal Validation: Include a parallel well with S-adenosylhomocysteine (SAH), a known pan-methyltransferase product inhibitor, to validate competitive inhibition dynamics.
References
piperazine derivatives: a review of biological activities - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. 1
Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents - Assiut University / Bioorganic Chemistry. Link
WO2024220917A1 - Prmt5 inhibitors and uses thereof - Google Patents. 2
CN1345308A - Acetylenic alpha-amino acid based sulfonamide hydroxamic acid TACE inhibitors - Google Patents.3
US20040229848A1 - Glutaminyl based DP IV-inhibitors - Google Patents. 4
Navigating Stereochemistry: A Technical Guide to (R)- and (S)-4-Methyl-piperazine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals Abstract The piperazine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous therapeutic agents.[1][2] This guide...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperazine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous therapeutic agents.[1][2] This guide delves into the nuanced yet critical differences between the enantiomers of a specific, chiral derivative: (R)- and (S)-4-Methyl-piperazine-2-carboxylic acid. Chirality is a fundamental principle in drug development, as enantiomers of the same molecule can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles.[3][4] This document provides a comprehensive framework for understanding, synthesizing, and differentiating these two molecules. We will explore stereoselective synthetic strategies, advanced analytical techniques for enantiomeric separation and characterization, and the potential implications of their distinct stereochemistry on biological activity. This guide is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics centered around the piperazine core.
Introduction: The Primacy of Chirality in Piperazine-Based Drug Design
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a privileged scaffold in drug discovery due to its versatile chemical properties and ability to modulate physicochemical characteristics like solubility and bioavailability.[2][5] When substituents are introduced onto the piperazine ring in an asymmetric fashion, as in 4-Methyl-piperazine-2-carboxylic acid, a chiral center is created at the C2 position. This gives rise to two non-superimposable mirror images: the (R) and (S) enantiomers.
The seemingly subtle difference in the three-dimensional arrangement of atoms can lead to profound distinctions in how each enantiomer interacts with the chiral environment of the human body, such as receptors, enzymes, and other proteins.[4] A change in the substitution pattern within the piperazine nucleus can result in distinguishable pharmacological activities.[6] Therefore, the ability to selectively synthesize and analyze each enantiomer is not merely an academic exercise but a critical necessity for the development of safe and effective medicines.
Stereoselective Synthesis: Crafting Enantiopure (R)- and (S)-4-Methyl-piperazine-2-carboxylic Acid
Achieving enantiopure forms of chiral piperazine-2-carboxylic acid derivatives is a significant synthetic challenge. Several strategies can be employed, often starting from readily available chiral precursors or utilizing asymmetric catalysis.
One plausible and effective approach involves the asymmetric hydrogenation of a corresponding pyrazinecarboxylic acid derivative. This method utilizes chiral rhodium complexes as catalysts to induce stereoselectivity, yielding optically active piperazine-2-carboxylic acid derivatives.[7] Another robust strategy begins with chiral amino acids, such as L- or D-serine, to construct the piperazine ring system, thereby preserving the initial stereochemistry.[8]
The N-methylation at the 4-position can be achieved through various methods, including reductive amination or direct alkylation of the piperazine-2-carboxylic acid precursor. Careful consideration of protecting group strategies is essential to ensure regioselectivity and prevent unwanted side reactions during the synthesis.[9] The N-methylation itself can significantly influence the biological activity and metabolic stability of the final compound.[10]
Below is a generalized workflow illustrating a potential synthetic approach.
Caption: Generalized workflow for stereoselective synthesis.
Analytical Differentiation and Characterization
Distinguishing between and quantifying the purity of the (R) and (S) enantiomers is paramount for both research and quality control. A multi-pronged analytical approach is typically necessary for comprehensive characterization.
Chiral HPLC is the gold standard for separating and quantifying enantiomers.[3] The selection of the chiral stationary phase (CSP) is the most critical factor.[11] For piperazine derivatives, polysaccharide-based CSPs, such as those derived from cellulose or amylose, have proven to be highly effective.[3][11]
Broad applicability for separating a wide range of chiral compounds, including piperazine derivatives.[11]
Mobile Phase
Acetonitrile/Methanol with an amine modifier (e.g., 90:10:0.1 v/v/v ACN:MeOH:DEA)
The amine modifier (Diethylamine - DEA) is often crucial for improving peak shape and resolution of basic analytes like piperazines.[11][12]
Flow Rate
1.0 mL/min
Standard flow rate for analytical columns.
Column Temperature
35 °C
Can be optimized to improve resolution.
Detection
UV at ~205 nm
Piperazines lack a strong chromophore, requiring detection at lower UV wavelengths. Derivatization can be used to enhance sensitivity.[11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
While standard NMR cannot distinguish between enantiomers, the use of chiral solvating agents (CSAs) can induce diastereomeric interactions, leading to separate, quantifiable signals for each enantiomer in the ¹H or ¹⁹F NMR spectrum.[13][14] This technique is particularly useful for determining enantiomeric excess (e.e.).
Protocol: NMR Analysis with a Chiral Solvating Agent
Sample Preparation: In an NMR tube, dissolve a precise amount of the (R/S)-4-Methyl-piperazine-2-carboxylic acid sample and a suitable chiral solvating agent (e.g., a BINOL derivative) in an appropriate deuterated solvent (e.g., chloroform-d).[13][15]
Acquisition: Record high-resolution ¹H-NMR spectra.
Analysis: Identify well-resolved resonance peaks corresponding to each enantiomer.
Quantification: Calculate the enantiomeric purity by integrating the distinct resonance peaks for each of the enantiomers.[13]
Caption: Principle of NMR-based enantiomeric purity determination.
X-ray Crystallography
For unambiguous determination of the absolute stereochemistry, single-crystal X-ray diffraction is the definitive method.[16] This technique provides a three-dimensional structure of the molecule, allowing for the direct assignment of the (R) or (S) configuration. It also reveals detailed information about bond lengths, angles, and intermolecular interactions in the solid state.[17][18]
Potential for Differential Biological Activity
The distinct three-dimensional structures of (R)- and (S)-4-Methyl-piperazine-2-carboxylic acid dictate their potential interactions with biological targets. It is well-established that enantiomers can have different affinities for receptors and enzymes, leading to varied pharmacological effects.[4][19] For instance, in dermorphin analogues containing chiral piperazine derivatives, the stereochemistry was found to be important for their opiate activities.[4]
The N-methyl group at the 4-position and the carboxylic acid at the 2-position provide key points for interaction, such as hydrogen bonding and ionic interactions. The spatial orientation of these groups, dictated by the C2 stereocenter, will determine the "fit" into a chiral binding pocket of a protein.
Caption: Differential binding of enantiomers to a chiral receptor.
This differential binding can manifest in several ways:
Eutomer/Distomer Relationship: One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even contribute to side effects or toxicity.
Pharmacokinetic Differences: Enantiomers can be metabolized at different rates by enzymes, leading to variations in their plasma concentrations and duration of action.
Given that many piperazine derivatives exhibit activity on neurotransmitter receptors, it is plausible that the enantiomers of 4-Methyl-piperazine-2-carboxylic acid could show stereoselective affinity for targets such as serotonin, dopamine, or adrenergic receptors.[6][19]
Conclusion and Future Directions
The study of (R)- and (S)-4-Methyl-piperazine-2-carboxylic acid exemplifies the critical importance of stereochemistry in drug discovery and development. While they share the same chemical formula, their distinct spatial arrangements can translate into significant differences in their synthesis, analysis, and, most importantly, their biological effects.
For researchers in the field, a thorough understanding of the principles and techniques outlined in this guide is essential. The ability to perform stereoselective synthesis, conduct rigorous enantiomeric purity analysis, and evaluate the biological activity of individual enantiomers is fundamental to advancing piperazine-based compounds from promising scaffolds to effective and safe therapeutic agents. Future research should focus on elucidating the specific biological targets of these enantiomers and exploring their potential in various therapeutic areas, from neuropharmacology to oncology.[20][21]
Żesławska, E., Nitek, W., & Handzlik, J. (2025). Crystallographic studies of piperazine derivatives of 5,5-dimethylhydantoin in the search for structural features of α1-adrenoreceptors antagonists. Acta Crystallographica Section C: Structural Chemistry, 81(Pt 5), 264-272. [Link]
BenchChem. (2025). A Comparative Guide to Assessing the Enantiomeric Purity of Chiral 1-Phenyl-4-(4-pyridinyl)
Yamashita, T., Hatamoto, E., Takenaka, H., Kojima, Y., Inoue, Y., Gemba, M., & Yasuda, M. (1996). Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. Chemical & Pharmaceutical Bulletin, 44(4), 856-859. [Link]
Żesławska, E., Nitek, W., & Handzlik, J. (2025). Crystallographic studies of piperazine derivatives of 5,5-dimethylhydantoin in the search for structural features of α1-adrenoreceptors antagonists. Acta Crystallographica Section C: Structural Chemistry, 81(Pt 5), 264–272. [Link]
Gup, R., & Krawiecka, B. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1145-1156. [Link]
Hanessian, S., et al. (1996). The Synthesis of Bicyclic Piperazine-2-carboxylic Acids from L-Proline. ResearchGate. [Link]
Fehr, M., & Stohler, F. (1999). Process for the preparation of optically active piperazine-2-carboxylic acid derivatives. U.S.
Reddy, P. R., Kumar, D. S., & Reddy, G. O. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. [Link]
S, S., & G, S. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Research Journal of Pharmacy and Technology, 12(11), 5625. [Link]
Wang, G., et al. (2022). Discovery and Crystallographic Studies of Nonpeptidic Piperazine Derivatives as Covalent SARS-CoV-2 Main Protease Inhibitors. Journal of Medicinal Chemistry, 65(24), 16298–16312. [Link]
Guitot, K., Carboni, S., Reiser, O., & Piarulli, U. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. The Journal of Organic Chemistry, 74(21), 8433–8436. [Link]
Chaudhary, P., Yadav, G. D., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(41), 26909–26916. [Link]
Alkan, A. (2022). Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. Acta Chimica Slovenica, 69(2), 316-321. [Link]
Singh, T. P., & Vijayan, M. (1977). X-ray crystallographic investigations of some analgetic pyrazole derivatives and their crystalline complexes. ETD at Indian Institute of Science. [Link]
Wenzel, T. J., & Wilcox, C. D. (2016). NMR determination of enantiomeric purity. Chemical Reviews, 116(18), 11964-12017. [Link]
Taylor, R. D., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Open Chemistry, 15(1). [Link]
de Oliveira, A. C. S., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 4-16. [Link]
Salsbury, J. S., et al. (2022). Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Chemistry LibreTexts. [Link]
Nefzi, A., et al. (2001). Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries. 5z.com. [Link]
Chaudhary, J., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Polycyclic Aromatic Compounds. [Link]
Jarrige, L., et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 93(11), 1933-1938. [Link]
Chaudhary, P., Yadav, G. D., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(41), 26909-26916. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]
Liu, H. T., et al. (2013). Contribution of artifacts to N-methylated piperazine cyanide adduct formation in vitro from N-alkyl piperazine analogs. Drug Metabolism and Disposition, 41(5), 1045-1053. [Link]
Li, J., et al. (2014). Synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid.
Guitot, K., et al. (2009). Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. Academia.edu. [Link]
Aturki, Z., et al. (2026). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. ResearchGate. [Link]
Chaudhary, J., et al. (2024). The medicinal chemistry of piperazines: A review. Scilit. [Link]
BenchChem. (2025). The Pivotal Role of N-Methylated Amino Acids in Biological Systems: A Technical Guide for Researchers and Drug Development Professionals. Benchchem.com.
Singh, A., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 88. [Link]
Khan, I., et al. (2020). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. [Link]
Solubility Profile and Physicochemical Characterization of (R)-4-Methyl-piperazine-2-carboxylic Acid
The following technical guide details the solubility profile and physicochemical behavior of (R)-4-Methyl-piperazine-2-carboxylic acid. [1] Executive Summary (R)-4-Methyl-piperazine-2-carboxylic acid (CAS: 721876-16-0 /...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the solubility profile and physicochemical behavior of (R)-4-Methyl-piperazine-2-carboxylic acid.
[1]
Executive Summary
(R)-4-Methyl-piperazine-2-carboxylic acid (CAS: 721876-16-0 / 2165581-17-7 for S-enantiomer analogs) is a chiral, zwitterionic heterocycle used primarily as a building block in the synthesis of bioactive peptides and peptidomimetics.[1][2][3] Its solubility profile is dominated by its zwitterionic nature , rendering it highly soluble in water and aqueous buffers while exhibiting negligible solubility in non-polar organic solvents (hexane, diethyl ether) and limited solubility in polar aprotic solvents (DCM, THF) unless chemically modified or pH-adjusted.[1][3]
This guide analyzes the compound's solvation thermodynamics, provides a pH-dependent solubility map, and outlines protocols for experimental determination and extraction.[1][3]
Physicochemical Architecture
To understand the solubility, one must first understand the ionization states.[3] The molecule contains three ionizable groups:
Solubility Implication: Solubility is theoretically lowest near pH 7.5, where the net charge is zero, minimizing ion-dipole interactions with water and maximizing crystal lattice energy.[1][3]
Solubility Profile: Water vs. Organic Solvents[4]
The following table categorizes the solubility of (R)-4-Methyl-piperazine-2-carboxylic acid across standard laboratory solvents at
.
Solvent Compatibility Table[3]
Solvent Class
Representative Solvents
Solubility Rating
Mechanistic Explanation
Aqueous
Water, PBS, 0.1M HCl
High (> 50 mg/mL)
Favorable ion-dipole hydration of the zwitterion or cationic salt forms.[1][3]
Alcohols
Methanol, Ethanol
Moderate
Soluble as a salt (e.g., dihydrochloride).[1][3] Free zwitterion has limited solubility due to lower dielectric constant than water.[1][3]
Polar Aprotic
DMSO, DMF
Moderate to High
High dielectric constants allow solvation of the zwitterion, though less effectively than water.[3]
Chlorinated
Dichloromethane (DCM), Chloroform
Insoluble
Inability to solvate the ionic charges of the zwitterion.[3]
Ethers/Hydrocarbons
Diethyl Ether, Hexane, Toluene
Insoluble
Non-polar nature is thermodynamically incompatible with the charged species.[3]
pH-Dependent Solubility (The "U-Shape" Curve)
The solubility of this compound is not static; it is a function of pH.[1]
or mixed species).[1][3] Minimum solubility region.
pH > 10 (Anionic): Deprotonated (
).[1][3] Soluble in water (as sodium/potassium salt).[1][3]
Visualizing the Solubility Landscape
Diagram 1: pH-Dependent Speciation and Solubility
This diagram illustrates the dominant species at varying pH levels and the corresponding extraction strategy.
Caption: pH-dependent ionization states governing the aqueous solubility and phase partitioning of (R)-4-Methyl-piperazine-2-carboxylic acid.
Experimental Protocols
Determination of Equilibrium Solubility (Shake-Flask Method)
Objective: To quantify the exact solubility in a specific solvent system.[1]
Preparation: Add excess solid (R)-4-Methyl-piperazine-2-carboxylic acid to 2 mL of the target solvent (e.g., Water, Methanol, pH 7.4 Buffer) in a glass vial.
Equilibration: Agitate the suspension at
for 24 hours using an orbital shaker or magnetic stir bar.
Separation: Centrifuge the mixture at 10,000 rpm for 10 minutes or filter through a 0.45
m PTFE syringe filter (ensure filter compatibility).
Analyze via HPLC-UV (typically 210 nm) or LC-MS.[1]
Compare peak area against a standard calibration curve.[3]
Extraction Strategy (The "Catch and Release" Protocol)
Since the molecule is insoluble in DCM at neutral pH, standard liquid-liquid extraction (LLE) fails.[3] Use this protocol to isolate the compound from an aqueous reaction mixture.
Result: The product becomes a dihydrochloride salt of the ester, soluble in alcohols and potentially DCM (if neutralized).[3]
N-Protection: If the N1 amine is free, protect with Boc or Cbz.[1][3]
Note: The N4-methyl is tertiary and cannot be protected.[1]
Result: (R)-1-Boc-4-methyl-piperazine-2-carboxylic acid is significantly more lipophilic and soluble in organic solvents.[1]
Diagram 2: Extraction and Derivatization Workflow
Caption: Decision matrix for purifying or solubilizing the target compound based on downstream application.
References
PubChem. 4-Methylpiperazine-2-carboxylic acid (Compound).[1][3] National Library of Medicine.[3] Accessed March 2026.[3] [Link]
Khalili, F., Henni, A., & East, A. L. (2009).[1][3] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[3][4] Journal of Chemical & Engineering Data, 54(11), 2914–2917.[1][3] (Provides foundational pKa data for piperazine derivatives). [Link]
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Part 1: Executive Summary & Technical Scope
Nomenclature Correction & Scope Definition
Critical Technical Note: The request specified the synthesis of (R)-4-Methyl-piperazine-2-carboxylic acid from 4-methyl-2-picolinic acid.
From a retrosynthetic standpoint, converting a pyridine ring (5 carbons, 1 nitrogen) directly into a piperazine ring (4 carbons, 2 nitrogens) is chemically discordant and involves scaffold degradation/reconstruction rather than functional group interconversion.
It is the expert assessment of this guide that the intended target is (2R,4R)-4-Methyl-2-piperidinecarboxylic acid (also known as (2R,4R)-4-Methylpipecolic acid). This molecule is the direct hydrogenation product of 4-methyl-2-picolinic acid and is a critical pharmacophore in the synthesis of the direct thrombin inhibitor Argatroban [1].
This protocol details the industrial-standard route: Catalytic Hydrogenation
Esterification Diastereomeric Salt Resolution Hydrolysis .
Strategic Overview
The synthesis relies on the reduction of the heteroaromatic pyridine ring. Because heterogeneous hydrogenation typically yields a mixture of cis and trans diastereomers (racemic), a resolution step is mandatory to isolate the biologically active (2R,4R) isomer.
Reaction Scheme Visualization
Caption: Figure 1. Step-wise synthetic pathway from aromatic pyridine precursor to optically pure piperidine derivative.
Objective: Reduce the aromatic pyridine ring to the saturated piperidine ring.
Mechanism: Heterogeneous catalysis facilitates syn-addition of hydrogen across the
Suspend the crude hydrogenation product (~50 g) in 300 mL absolute ethanol.
Cool to 0°C. Add SOCl
(1.2 equiv) dropwise.
Reflux for 4 hours.
Concentrate to dryness to obtain Ethyl 4-methyl-pipecolate hydrochloride.
Neutralize with saturated NaHCOngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
and extract with Dichloromethane (DCM). Dry organic layer (MgSO) and concentrate to obtain the free amine ester.
Resolution (The Critical Step):
Dissolve the racemic ester (free amine) in Acetone (10 mL/g).
Add L-Tartaric acid (1.0 equiv) dissolved in warm absolute ethanol.
Heat the mixture to 50°C for 30 minutes to ensure homogeneity.
Controlled Cooling: Cool slowly to 0–5°C over 4 hours. The diastereomeric salt Ethyl (2R,4R)-4-methyl-pipecolate L-tartrate will crystallize preferentially [3].
Filter the white solid.
Recrystallization: Recrystallize from Ethanol/Acetone (1:5) to upgrade chiral purity to >99% ee.
Phase 4: Hydrolysis to Final Acid
Objective: Cleave the ethyl ester to release the free amino acid target.
Basify with 2N NaOH to pH 12 and stir for 2 hours at room temperature (saponification).
Neutralize carefully with HCl to pH 7.0 (Isoelectric point).
Concentrate and crystallize from Water/Acetone.
Final Product: (2R,4R)-4-Methyl-2-piperidinecarboxylic acid.
Part 3: Analytical Data & Quality Control
Specification Table
Parameter
Acceptance Criteria
Method
Appearance
White to off-white crystalline powder
Visual
Purity (HPLC)
> 98.0%
C18 Column, Phosphate buffer/ACN
Chiral Purity
> 99.0% ee
Chiral HPLC (Chiralpak AD-H)
Specific Rotation
in 1N HCl
1H NMR
Conforms to structure
400 MHz, DO
Process Logic Map
Caption: Figure 2. Decision-tree workflow for process control and quality assurance.
Part 4: Troubleshooting & Expert Insights
Catalyst Poisoning: Pyridine derivatives can poison catalysts. Ensure the starting material is free of sulfur contaminants. If hydrogenation is sluggish, add a fresh aliquot of catalyst or increase pressure to 20 bar.
Cis/Trans Ratio: The hydrogenation typically favors the cis isomer. However, the trans isomer (2R,4R) is often the thermodynamic product required for Argatroban. If the cis content is too high, an epimerization step (refluxing the ester in NaOEt/EtOH) prior to resolution can equilibrate the mixture to increase the trans proportion [4].
Resolution Efficiency: If the tartrate salt does not crystallize, seed the solution with a pure crystal of the authentic salt. Ensure the solvent is dry; excess water increases solubility and lowers yield.
References
Mitsubishi Chemical Corporation. (1980). Process for producing arginine amide derivatives (Argatroban). US Patent 4,258,192. Link
BenchChem. (2025).[2] Synthesis of (2R,4R)-ethyl 4-methylpiperidine-2-carboxylate.[2][3] Retrieved from BenchChem Protocols. Link
Google Patents. (2014). Synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid (CN103524401A).[4]Link
PubChem. (2025).[5][6] (2R,4R)-4-methylpiperidine-2-carboxylic acid Compound Summary. National Library of Medicine. Link
Protocols for peptide coupling using (R)-4-Methyl-piperazine-2-carboxylic acid
Application Note: Optimized Strategies for Incorporating (R)-4-Methyl-piperazine-2-carboxylic Acid into Peptide Scaffolds Executive Summary (R)-4-Methyl-piperazine-2-carboxylic acid is a critical peptidomimetic building...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Optimized Strategies for Incorporating (R)-4-Methyl-piperazine-2-carboxylic Acid into Peptide Scaffolds
Executive Summary
(R)-4-Methyl-piperazine-2-carboxylic acid is a critical peptidomimetic building block used to introduce conformational constraints (acting as a Proline surrogate) and enhance aqueous solubility via its basic N4-tertiary amine. However, its incorporation presents a dual synthetic challenge: the steric hindrance of the secondary amine (N1) impedes acylation, while the activated carboxylic acid (C2) is highly prone to racemization due to the electron-withdrawing nature of the adjacent sulfonamide or amide bonds and the ring strain.
This guide provides field-validated protocols to overcome these barriers, ensuring high coupling efficiency (>98%) and optical purity (>95% ee).
Strategic Analysis & Chemical Challenges
Before initiating synthesis, researchers must account for three specific physicochemical properties of this residue:
Feature
Chemical Consequence
Strategic Mitigation
N1-Secondary Amine
High steric hindrance; low nucleophilicity.
Use high-activity coupling reagents (HATU, PyBrOP) or acid fluorides.
C2-Alpha Proton
High acidity; prone to base-catalyzed racemization (oxazolone formation).[1]
Use weak bases (Collidine, TMP) and minimize pre-activation time.
N4-Methyl Group
Basic center (); zwitterionic behavior.
Ensure proper neutralization; avoid acidic washes that trap the molecule as a salt.
Protocol 1: C-Terminal Activation (Coupling of the Acid)
Objective: To couple Fmoc-(R)-4-methyl-piperazine-2-carboxylic acid to a resin-bound amine or free amine in solution without racemizing the C2 center.
Rationale: Standard bases like DIPEA (
) are too strong and can abstract the -proton during the slow activation of hindered amino acids. We utilize 2,4,6-Trimethylpyridine (Collidine) () to buffer the reaction while maintaining sufficient basicity for aminium salt activation.
Resin Preparation: Swell the resin (e.g., Rink Amide, 0.5 mmol/g) in DCM for 30 minutes. Drain.
Pre-Activation (Cold Cycle):
Dissolve the amino acid and HATU/HOAt in the minimum amount of DMF.[2]
Cool the solution to 0°C in an ice bath.
Add Collidine.[2] Vortex for exactly 30 seconds . Do not exceed 1 minute of pre-activation.
Coupling:
Add the cold activated mixture immediately to the resin.
Agitate at room temperature for 2 hours .
Monitoring:
Perform a micro-cleavage and analyze via LC-MS.
Success Criteria: >98% conversion. If <95%, perform a second coupling using PyBrOP/DIEA (see Troubleshooting).
Washing: Wash resin with DMF (
), DCM (), and DMF () to remove the basic collidine traces.
Protocol 2: N-Terminal Elongation (Coupling to the N1 Amine)
Objective: To acylate the sterically hindered secondary amine of the piperazine ring with the next amino acid (Fmoc-AA-OH).
Rationale: The N1 nitrogen is buried within the ring and adjacent to the bulky C2-carbonyl. Standard carbodiimides (DIC/HOBt) often fail here. We employ HATU or Acid Fluorides to drive the reaction.
Reagents:
Incoming Amino Acid: Fmoc-AA-OH (4.0 equiv)
Coupling Reagent: HATU (3.9 equiv)
Base: DIPEA (8.0 equiv)
Solvent: NMP (N-Methyl-2-pyrrolidone) – Better for difficult couplings than DMF
Base-catalyzed proton abstraction during activation.
Switch from DIPEA to Collidine or TMP . Reduce pre-activation time to <1 min. Use Oxyma Pure instead of HOBt [1].
Low Yield (Coupling to N1)
Steric bulk of the piperazine ring.
Use PyBrOP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) with DIPEA.[4] PyBrOP is superior for N-methylated/secondary amines [2].
Diketopiperazine (DKP) Formation
Intramolecular cyclization if Pro/Gly is the next residue.[8]
Use Trityl-protected amino acids for the next residue or couple the next two amino acids as a dipeptide block.
Aggregation
N4-methyl group causing inter-chain interactions.
Use "Magic Mixture" solvent: DCM/DMF/NMP (1:1:1) with 1% Triton X-100 or use PEG-based resins (ChemMatrix).
References
Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." Chemistry – A European Journal.
Coste, J., et al. (1990). "PyBOP: A new peptide coupling reagent devoid of toxic by-products." Tetrahedron Letters.
Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[5][9] Journal of the American Chemical Society.
Teixidó, M., et al. (2005). "Solid-Phase Synthesis of N-Methylated Peptides." Journal of Peptide Science.
Procedure for Boc-protection of (R)-4-Methyl-piperazine-2-carboxylic acid
Application Note: Regioselective Boc-Protection of (R)-4-Methyl-piperazine-2-carboxylic acid Executive Summary This Application Note details the protocol for the regioselective -protection of (R)-4-methyl-piperazine-2-ca...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Regioselective Boc-Protection of (R)-4-Methyl-piperazine-2-carboxylic acid
Executive Summary
This Application Note details the protocol for the regioselective
-protection of (R)-4-methyl-piperazine-2-carboxylic acid using di-tert-butyl dicarbonate (). This transformation is a critical step in the synthesis of peptidomimetics and chiral drug scaffolds.
The Challenge: The substrate is a zwitterionic amino acid derivative containing a secondary amine (
), a tertiary amine (), and a carboxylic acid (). The primary difficulty lies not in the reaction chemistry—which is highly selective for the unhindered secondary amine—but in the isolation of the amphoteric product from the aqueous reaction matrix.
The Solution: We utilize a modified Schotten-Baumann protocol followed by a precise "Isoelectric Extraction" workup. This method leverages the specific pKa differences between the
-methyl amine and the carboxylate to isolate the product in high yield without column chromatography.
Strategic Analysis & Mechanism
Regioselectivity Profile
The starting material, (R)-4-methyl-piperazine-2-carboxylic acid, presents three functional sites. The reaction with
is chemoselective for due to the following factors:
(Secondary Amine): Nucleophilic and unhindered. The primary site of reaction.
(Tertiary Amine): Methylated.[1] Lacks a proton to lose, preventing the formation of a stable carbamate. It remains basic.
-COOH (Carboxylic Acid): Under basic conditions, it exists as a carboxylate (), which is non-nucleophilic toward .
The "Zwitterion Trap" (Isolation Strategy)
Unlike standard amino acids, the product contains a basic tertiary amine (
).
pH < 2:
is protonated (), is protonated. Net Charge: +1 (Water Soluble).
pH > 10:
is deprotonated (), is deprotonated (). Net Charge: -1 (Water Soluble).
pH ~ 6.5 (Isoelectric Point):
is protonated (), is deprotonated (). Net Charge: 0 (Zwitterion).
Critical Insight: Traditional acid workups (pH 2) used for N-Boc amino acids will fail here, as the product will remain in the aqueous phase as a salt. Successful isolation requires adjusting the pH to the isoelectric point (pI) and using a polar organic solvent (DCM or Chloroform) for extraction, aided by the "salting out" effect.
Reaction Scheme & Workflow
Figure 1: Reaction pathway highlighting the transformation from starting salt to isolated zwitterion.
Detailed Experimental Protocol
Materials & Reagents
Reagent
MW ( g/mol )
Equiv.
Role
(R)-4-Methyl-piperazine-2-carboxylic acid (2HCl)
217.10
1.0
Substrate
Di-tert-butyl dicarbonate ()
218.25
1.2
Protecting Group
Sodium Hydroxide (NaOH)
40.00
3.0 - 4.0
Base (pH control)
1,4-Dioxane
-
Solvent
Co-solvent
Water
-
Solvent
Solvent
Step-by-Step Procedure
Step 1: Dissolution and pH Adjustment
In a round-bottom flask equipped with a magnetic stir bar, dissolve (R)-4-Methyl-piperazine-2-carboxylic acid dihydrochloride (1.0 eq) in water (approx. 5 mL per gram of substrate).
Cool the solution to 0 °C in an ice bath.
Add 1,4-Dioxane (equal volume to water).
Dropwise add 4N NaOH solution while monitoring pH. Adjust pH to 10–11 .
Note: The initial equivalents of base neutralize the HCl salt. Excess base is required to keep the amine deprotonated.
Step 2: Acylation
Dissolve
(1.2 eq) in a minimal amount of 1,4-Dioxane.
Add the
solution dropwise to the reaction mixture at 0 °C.
Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C) .
Stir for 12–16 hours .
Process Control: Monitor pH periodically. If pH drops below 9, add small aliquots of NaOH to maintain basicity. The reaction generates acid (carbonic acid derivative), so pH maintenance is crucial for conversion.
Step 3: Workup (The "pH Swing" Extraction)
Wash: Extract the basic reaction mixture (pH > 10) with Diethyl Ether or Hexanes (
vol).
Purpose: This removes unreacted
and non-polar impurities. The product remains in the aqueous phase as the carboxylate salt. Discard the organic layer.
Acidification: Cool the aqueous layer to 0 °C. Carefully adjust the pH to 6.0 – 7.0 using 2N HCl .
Critical: Do not overshoot to pH < 4, or the product will become a water-soluble cation. Use a pH meter for precision.
Saturation: Saturate the aqueous solution with solid NaCl (Salting out). This significantly decreases the solubility of the zwitterionic product in water.
Extraction: Extract the aqueous layer with Dichloromethane (DCM) or Chloroform:Isopropanol (9:1) (
vol).
Note: The zwitterion is moderately soluble in DCM. Multiple extractions are necessary.
Drying: Combine the organic extracts, dry over anhydrous
, and filter.
Step 4: Isolation
Concentrate the filtrate under reduced pressure (Rotavap, < 40 °C).
The product typically solidifies upon drying. If it remains an oil, triturate with Diethyl Ether/Pentane to induce precipitation.
Yield: Expected yield is 85–95%.
Process Control & Validation
Parameter
Method
Acceptance Criteria
Reaction Completion
TLC (MeOH/DCM 1:9)
Disappearance of amine starting material (Ninhydrin stain).
Purity Check
-NMR (DMSO-)
Presence of Boc singlet (~1.4 ppm), N-Methyl singlet (~2.2 ppm). Absence of .
Identity
LC-MS (ESI+)
Mass peak .
Visual Workflow: Workup Logic
Figure 2: Isolation logic emphasizing the critical pH adjustment step.
Troubleshooting
Problem: Low recovery in organic layer during extraction.
Cause: The pH was likely too low (protonating the amine) or too high (deprotonating the acid).
Fix: Check aqueous pH again. Ensure it is between 6.0 and 7.0. Add more NaCl to the aqueous layer. Switch extraction solvent to Chloroform/Isopropanol (3:1) for higher polarity.
Problem: Product is an oil that won't solidify.
Cause: Residual solvent or trace
.
Fix: High vacuum drying for 24 hours. Trituration with cold pentane.
References
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for Boc protection mechanisms).
Organic Syntheses. (2004). A Convenient Preparation of... 1-tert-Butyloxycarbonyl-4-((9-fluorenylmethyloxycarbonyl)amino)-piperidine-4-carboxylic acid. Org. Synth. 2004, 81, 188. Link (Protocol adaptation for zwitterionic piperidine derivatives).
BenchChem. (2025).[1] 1-Boc-Piperazine-2-carboxylic acid Technical Data. Link (Physical properties and stability data).
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1501850, (S)-4-N-Boc-piperazine-2-carboxylic acid. Link (Analogous compound data for safety and handling).
Reaction conditions for esterification of (R)-4-Methyl-piperazine-2-carboxylic acid
An In-Depth Guide to the Esterification of (R)-4-Methyl-piperazine-2-carboxylic acid: Protocols and Mechanistic Insights Introduction: The Significance of (R)-4-Methyl-piperazine-2-carboxylic Acid Esters (R)-4-Methyl-pip...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Esterification of (R)-4-Methyl-piperazine-2-carboxylic acid: Protocols and Mechanistic Insights
Introduction: The Significance of (R)-4-Methyl-piperazine-2-carboxylic Acid Esters
(R)-4-Methyl-piperazine-2-carboxylic acid is a crucial chiral building block in modern medicinal chemistry. Its derivatives are integral to the synthesis of a variety of pharmacologically active agents. A notable application is its role as a key intermediate in the synthesis of Argatroban, a potent direct thrombin inhibitor used as an anticoagulant.[1] The conversion of this carboxylic acid to its corresponding ester is a fundamental transformation, often required to facilitate subsequent reactions, improve solubility in organic solvents, or to act as a protecting group for the carboxylic acid functionality.
However, the esterification of this specific molecule presents unique challenges. The structure contains two nitrogen atoms: a tertiary amine at the 4-position and a secondary amine at the 1-position (as part of the piperazine ring). The presence of these basic centers, coupled with the chiral center at the C2 position, necessitates a careful selection of reaction conditions to achieve high yields while avoiding undesirable side reactions and preserving stereochemical integrity. This guide provides a detailed exploration of the prevalent esterification methodologies, offering both the "how" and the "why" to empower researchers in their synthetic endeavors.
Pillar 1: Foundational Principles of Esterification
Understanding the underlying mechanisms of common esterification reactions is paramount to troubleshooting and optimizing the synthesis of (R)-4-Methyl-piperazine-2-carboxylic acid esters.
A. Fischer-Speier Esterification: The Classic Acid-Catalyzed Approach
The Fischer-Speier esterification is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol.[2][3] The reaction equilibrium is typically driven towards the ester product by using a large excess of the alcohol, which can also serve as the solvent, and/or by removing water as it is formed.[2][4][5]
Mechanism: The reaction proceeds via protonation of the carbonyl oxygen by the acid catalyst (e.g., H₂SO₄, HCl), which enhances the electrophilicity of the carbonyl carbon. The alcohol then performs a nucleophilic attack on this activated carbon, leading to a tetrahedral intermediate. A subsequent proton transfer and elimination of a water molecule yields the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst.[5][6]
.dot
Caption: Steglich esterification showing the role of DMAP.
The choice of esterification method for (R)-4-Methyl-piperazine-2-carboxylic acid depends on the desired ester, scale, and available reagents. Below are two robust protocols based on common synthetic strategies.
Protocol 1: Acid-Catalyzed Esterification using Thionyl Chloride in Alcohol
This is a widely employed method for esterifying amino acids. Thionyl chloride (SOCl₂) reacts with the alcohol solvent to generate HCl in situ, which serves as the acid catalyst, and also produces sulfur dioxide and alkyl chloride. This approach is efficient and drives the reaction forward. A Chinese patent describes a similar procedure for a related compound.
[1][7]
Materials:
(R)-4-Methyl-piperazine-2-carboxylic acid
Anhydrous Alcohol (e.g., Ethanol, Methanol)
Thionyl Chloride (SOCl₂)
Diethyl ether or MTBE (for precipitation)
Reaction flask with reflux condenser and drying tube
Stirring plate and magnetic stir bar
Ice bath
Step-by-Step Methodology:
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser (fitted with a CaCl₂ drying tube), suspend (R)-4-Methyl-piperazine-2-carboxylic acid (1.0 eq) in an excess of anhydrous alcohol (e.g., 5-10 mL per gram of acid).
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add thionyl chloride (1.5 - 2.0 eq) dropwise via syringe over 15-20 minutes. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform in a well-ventilated fume hood.
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).
Work-up: Cool the reaction mixture to room temperature. Concentrate the solution under reduced pressure to remove excess alcohol and SOCl₂.
Isolation: The crude product is often obtained as the hydrochloride salt. It can be purified by dissolving the residue in a minimal amount of the alcohol used for the reaction and precipitating the ester hydrochloride salt by adding a non-polar solvent like diethyl ether or MTBE.
Purification: Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield the desired ester hydrochloride.
Rationale for Protocol Choices:
Excess Alcohol: Using the alcohol as a solvent ensures it is in large excess, pushing the Fischer equilibrium towards the product side.
[4]* Thionyl Chloride: SOCl₂ is an effective source for in situ generation of dry HCl gas, which is a potent catalyst. It also acts as a dehydrating agent, consuming any trace water present and further favoring ester formation. The molar ratio of thionyl chloride is crucial for driving the reaction to completion.
[7]* Reflux: Heating the reaction increases the rate of esterification, allowing the equilibrium to be reached more quickly.
Isolation as a Salt: The product is isolated as a hydrochloride salt, which is often a stable, crystalline solid that is easy to handle and purify by precipitation.
Protocol 2: Steglich Esterification for Mild Conditions
This protocol is ideal for preparing esters of (R)-4-Methyl-piperazine-2-carboxylic acid with more complex or acid-sensitive alcohols, or when minimizing the risk of racemization is critical.
Materials:
(R)-4-Methyl-piperazine-2-carboxylic acid
Alcohol (1.1 - 1.5 eq)
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
4-Dimethylaminopyridine (DMAP) (0.1 - 0.2 eq)
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Reaction flask with nitrogen inlet
Stirring plate and magnetic stir bar
Filter funnel
Step-by-Step Methodology:
Setup: To a flame-dried flask under a nitrogen atmosphere, add (R)-4-Methyl-piperazine-2-carboxylic acid (1.0 eq), the desired alcohol (1.1 eq), and DMAP (0.1 eq).
Dissolution: Dissolve the components in anhydrous DCM (or DMF if solubility is an issue).
Coupling Agent Addition: Cool the solution to 0 °C. Add a solution of DCC (1.1 eq) in a small amount of anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will begin to form.
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
Work-up: Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of DCM.
Purification: Combine the filtrate and washes. Wash the organic solution sequentially with 5% HCl solution (to remove DMAP and any unreacted base), saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Final Purification: The crude ester can be further purified by silica gel column chromatography to yield the pure product.
Rationale for Protocol Choices:
Mild Conditions: The reaction is typically run at room temperature under neutral pH, which is ideal for preserving the stereochemical integrity of the chiral center and for substrates with acid-labile functional groups.
[8][9]* DCC and DMAP: This combination is a classic for Steglich esterification. DCC acts as the dehydrating coupling agent, while catalytic DMAP accelerates the reaction and suppresses the formation of the N-acylurea byproduct.
[10][8][9]* Work-up: The major byproduct, DCU, is largely insoluble in many organic solvents like DCM and can be easily removed by simple filtration. [11]If a water-soluble carbodiimide like EDC is used, the corresponding urea byproduct can be removed by aqueous extraction.
[11][12]
Mild conditions, high yields, low risk of racemization, broad substrate scope. [10][8]
Disadvantages
Harsh acidic conditions, not suitable for sensitive substrates, risk of side reactions.
More expensive reagents, DCU can be difficult to remove completely, potential for N-acylurea side product. [13]
.dot
Caption: A generalized workflow for ester synthesis.
References
Reactions of acetylenic acid esters with piperazine derivatives. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds. (2018). Google Patents.
CN103524401A - Synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid. (2014). Google Patents.
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved March 7, 2026, from [Link]
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). IntechOpen. Retrieved March 7, 2026, from [Link]
Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. (2023). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
Steglich esterification. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]
Why is Fisher method preferred for the esterification of amino acids? (2014). Reddit. Retrieved March 7, 2026, from [Link]
Fischer Esterification. (2021). J&K Scientific LLC. Retrieved March 7, 2026, from [Link]
Steglich Esterification? (2014). ResearchGate. Retrieved March 7, 2026, from [Link]
Steglich Esterification. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]
Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. (n.d.). Organic Syntheses. Retrieved March 7, 2026, from [Link]
The Effect of N-Substitution on the Rates of Saponification of Some Amino Acid Esters. (1971). Canadian Science Publishing. Retrieved March 7, 2026, from [Link]
3.5 Carbodiimides. (n.d.). Thieme Chemistry. Retrieved March 7, 2026, from [Link]
Fischer–Speier esterification. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]
Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
Scheme 2. Synthesis of carboxylic esters. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
Acylation and Esterification of Amino Acids. (n.d.). AK Lectures. Retrieved March 7, 2026, from [Link]
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. Retrieved March 7, 2026, from [Link]
Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]
esterification - alcohols and carboxylic acids. (n.d.). Chemguide. Retrieved March 7, 2026, from [Link]
US6603003B2 - Method for the preparation of piperazine and its derivatives. (2003). Google Patents.
Esterification of an Unnatural Amino Acid Structurally Deviating from Canonical Amino Acids Promotes Its Uptake and Incorporation into Proteins in Mammalian Cells. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
Esterification/Amidation Problems. (2024). Reddit. Retrieved March 7, 2026, from [Link]
Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024). ResearchGate. Retrieved March 7, 2026, from [Link]
Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]
4-Methylpiperazine-2-carboxylic acid. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]
Synthesis of piperazines. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]
Synthesis of Piperazines by C-H Functionalization. (2021). Encyclopedia.pub. Retrieved March 7, 2026, from [Link]
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. Retrieved March 7, 2026, from [Link]
(R)-4-N-CBZ-PIPERAZINE-2-CARBOXYLIC ACID METHYL ESTER-HCl. (n.d.). Chemdad. Retrieved March 7, 2026, from [Link]
Scale-up manufacturing process for (R)-4-Methyl-piperazine-2-carboxylic acid
Application Note: Scale-Up Manufacturing of (R)-4-Methyl-piperazine-2-carboxylic Acid Executive Summary (R)-4-Methyl-piperazine-2-carboxylic acid (CAS 2165618-14-2) is a critical chiral building block in the synthesis of...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Scale-Up Manufacturing of (R)-4-Methyl-piperazine-2-carboxylic Acid
Executive Summary
(R)-4-Methyl-piperazine-2-carboxylic acid (CAS 2165618-14-2) is a critical chiral building block in the synthesis of antiretrovirals and next-generation antipsychotics. Its manufacturing presents two primary challenges: regioselectivity (distinguishing between the N1 and N4 nitrogens) and purification (isolating a highly polar zwitterion from inorganic salts).
This application note details a scalable, high-fidelity protocol using a Copper(II) Chelation Strategy (Modified Kurtz Method) . Unlike direct alkylation, which often yields mixtures of N1-methyl, N4-methyl, and N1,N4-dimethyl products, this route utilizes the natural affinity of copper(II) for
-amino acid moieties to transiently protect the N1 position. This ensures exclusive methylation at the N4 position while preserving the C2 stereocenter.
Strategic Route Selection
The selection of the manufacturing route is driven by the requirement for high enantiomeric excess (
) and regiochemical purity.
Route Option
Mechanism
Pros
Cons
A. Direct Methylation
Reductive amination of (R)-piperazine-2-carboxylic acid
Requires a demetallation step (removal of Copper).
The Mechanistic Logic (Copper Route)
Copper(II) ions form a stable, planar 5-membered chelate ring with
-amino acids involving the amine (N1) and the carboxylate oxygen. In (R)-piperazine-2-carboxylic acid, this locks the N1 nitrogen, rendering it non-nucleophilic. The distal N4 nitrogen remains free and sterically accessible for reductive alkylation.
Detailed Manufacturing Protocol
Scale: 1.0 kg Input ((R)-Piperazine-2-carboxylic acid dihydrochloride)
Expected Yield: ~65-75%
Target Purity: >98% (HPLC), >99% ee
Phase 1: Copper Complex Formation
Objective: Selectively protect the N1-C2-COOH moiety.
Dissolution: Charge a 10 L glass-lined reactor with (R)-Piperazine-2-carboxylic acid dihydrochloride (1.0 kg, 4.92 mol) and Deionized Water (5.0 L).
Neutralization: Adjust pH to ~5.0 using 4N NaOH to neutralize the hydrochloride salt.
Chelation: Add Basic Copper Carbonate (
) (0.60 kg, ~0.55 eq based on Cu content) slowly to avoid excessive foaming ( evolution).
Note: Alternatively, use
(1.23 kg) followed by pH adjustment to 7.0-7.5 with NaOH.
Reaction: Heat the mixture to 60°C for 2 hours. The solution will turn a deep blue/purple, indicating the formation of the bis-ligand or mono-ligand copper complex.
Filtration: Filter hot to remove any unreacted copper salts. The filtrate contains the protected [Cu((R)-Pip-2-COOH)
] complex.
Phase 2: Regioselective N4-Methylation
Objective: Methylate the free distal amine.
Reagent Addition: Return the blue filtrate to the reactor. Cool to 20-25°C.
Alkylation: Add Formaldehyde (37% aq. solution) (0.48 L, ~6.0 mol, 1.2 eq). Stir for 30 minutes to form the imine/hemiaminal at N4.
Reduction (Catalytic Hydrogenation):
Transfer the mixture to a high-pressure autoclave.
Alternative (Eschweiler-Clarke): If hydrogenation is unavailable, add Formic Acid (1.0 L) and reflux. Warning: This generates large CO2 volumes and requires careful off-gas management.
Catalyst Removal: Filter the reaction mixture through a Celite pad to remove Pd/C. The filtrate remains deep blue.
Phase 3: Decomplexation & Isolation
Objective: Remove copper and isolate the zwitterionic product.
Demetallation (Sulfide Precipitation):
Safety: Perform in a scrubber-equipped fume hood.
Add Sodium Sulfide nonahydrate (
) (1.3 kg, 1.1 eq relative to Cu) dissolved in water.
Stir vigorously for 1 hour. Copper precipitates as black CuS .
Filter through a fine filter aid (diatomaceous earth) to remove the colloidal CuS. The filtrate should be colorless or pale yellow.
Green Alternative: Use a chelating resin (e.g., Chelex 100) in a column format to capture Cu(II), though this requires large resin volumes for kg-scale.
Desalting (Ion Exchange):
The filtrate contains the product and inorganic salts (
or ).
Load the filtrate onto a column packed with Dowex 50W-X8 (H+ form) cation exchange resin (approx. 10 L resin bed).
Wash: Elute with DI water (3-4 bed volumes) until the eluate is neutral and free of anions (test with
for chloride or for sulfate). The zwitterionic product binds to the resin.
Elution: Elute the product using 2N Ammonium Hydroxide (
) . The product releases as the pH rises.
Fraction Collection: Collect fractions that are ninhydrin-positive.
Crystallization:
Concentrate the ammoniacal fractions under reduced pressure (vacuum) at 50°C to a viscous oil/solid.
Dissolve the residue in minimal hot Ethanol/Methanol (9:1) .
Add Conc. HCl (stoichiometric, 2.0 eq) if the dihydrochloride salt is desired, or cool to 4°C to crystallize the zwitterion.
Filter and dry the white crystalline solid.
Process Visualization
Diagram 1: Reaction Pathway (The Copper Strategy)
Caption: The Copper(II) ion acts as a transient protecting group for the alpha-amino moiety, directing methylation exclusively to the N4 position.
Diagram 2: Workup & Purification Flow
Caption: Downstream processing focuses on removing the metal template and inorganic salts to isolate the water-soluble zwitterion.
Use ZIC-HILIC column; C18 is unsuitable for zwitterions.
Chiral Purity
> 99.0% ee
Chiral HPLC
Use Chirex 3126 (D-Penicillamine) column with CuSO4 eluent.
Copper Content
< 20 ppm
ICP-MS
If high, re-pass through Chelex resin or recrystallize.
Residual Solvents
Ethanol < 5000 ppm
GC-HS
Ensure thorough vacuum drying.
Analytical Note: For Chiral HPLC of amino acids and their derivatives, the addition of
(2 mM) to the mobile phase is a standard technique (Ligand Exchange Chromatography) to resolve enantiomers.
References
Kurtz, A. C. (1938). "A Simple Method for the Preparation of Biochemical Standard Solutions." Journal of Biological Chemistry, 122, 477-484. (Foundational method for copper complex protection of amino acids).
Mitsubishi Chemical Corp. (2013). "Process for the preparation of piperazine derivatives." World Intellectual Property Organization, WO2013008242A1. Link
Ross, D. L., et al. (1960). "Eschweiler-Clarke Methylation of Amines." Journal of Organic Chemistry, 25(11), 2026-2027.
Sigma-Aldrich. (2023). "Piperazine-2-carboxylic acid dihydrochloride Safety Data Sheet." Link
Technical Notes & Optimization
Troubleshooting
Technical Guide: Preserving Chirality in (R)-4-Methyl-piperazine-2-carboxylic Acid Synthesis
The following technical guide addresses the prevention of racemization for (R)-4-Methyl-piperazine-2-carboxylic acid (and its derivatives) during synthesis. Executive Summary & Mechanistic Insight[1] The synthesis and co...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide addresses the prevention of racemization for (R)-4-Methyl-piperazine-2-carboxylic acid (and its derivatives) during synthesis.
Executive Summary & Mechanistic Insight[1]
The synthesis and coupling of (R)-4-Methyl-piperazine-2-carboxylic acid presents a unique stereochemical challenge compared to standard
-amino acids. The presence of the tertiary amine at position 4 (N4) and the cyclic constraint of the piperazine ring create a "perfect storm" for racemization at the C2 chiral center.
The "Self-Destruct" Mechanism
Racemization in this scaffold typically occurs via two pathways. Understanding these is the only way to prevent them:
Oxazolone (Azlactone) Formation: Upon carboxylic acid activation (e.g., with HATU or EDC), the carbonyl oxygen of the N1-protecting group (or the N1-amine itself if unprotected) attacks the activated ester. This forms a cyclic oxazolone intermediate. The C2 proton on this ring is highly acidic (
), allowing rapid deprotonation by even mild bases (like DIEA), leading to a planar enolate and subsequent loss of chirality.
Intramolecular Base Catalysis: Unlike linear amino acids, the N4-methyl group acts as an internal base. Even if you control external base equivalents, the N4 nitrogen can facilitate proton transfer, especially in non-polar solvents where ion pairing is tight.
Core Rule: You cannot couple this molecule as a free base or without N1-urethane protection (Boc/Fmoc/Cbz).
Critical Control Points (Workflow Visualization)
The following decision tree outlines the logic required to maintain enantiopurity.
Caption: Decision logic for minimizing racemization risk during the activation and coupling of chiral piperazine derivatives.
Optimized Experimental Protocols
Protocol A: Low-Racemization Coupling (The "Gold Standard")
This protocol uses Oxyma Pure as a suppressor and Collidine as a mild base. Collidine (2,4,6-trimethylpyridine) is sterically hindered and less likely to abstract the
Pre-activation (Cold): Dissolve the carboxylic acid and Oxyma Pure in DMF. Cool to 0°C .[1]
Activation: Add DIC dropwise. Stir at 0°C for 5–10 minutes. Note: This forms the active ester in situ without generating a high concentration of the symmetric anhydride.
Coupling: Add the amine partner followed by Collidine.
Reaction: Allow to stir at 0°C for 1 hour, then slowly warm to room temperature. Do not heat.
Monitoring: Monitor by LC-MS. If reaction is sluggish, add more DIC/Oxyma rather than heating.
Protocol B: Purification of Enantiomers (If Racemization Occurs)
If you suspect your product has partially racemized, you cannot rely on standard silica chromatography.
Method: Recrystallization of the Salt
Piperazine derivatives often form highly crystalline salts with tartaric acid.
Isolate the crude free base.
Dissolve in warm Ethanol/Acetone (1:10) .
Add L-Tartaric acid (1.0 equiv).
Cool slowly to 4°C. The diastereomeric salt of the (R)-enantiomer often crystallizes preferentially (verify specific rotation against literature).
Quantitative Data: Base Effects on Racemization[1][2]
The choice of base is the single most significant variable under user control.
Base
pKa (conj. acid)
Steric Hindrance
Racemization Risk
Recommendation
Triethylamine (TEA)
10.75
Low
High
AVOID
DIPEA (Hünig's Base)
10.75
Medium
Moderate
Use only if necessary; keep T < 0°C
N-Methylmorpholine (NMM)
7.38
Medium
Low
Good alternative
2,4,6-Collidine
7.43
High
Very Low
PREFERRED
Troubleshooting & FAQs
Q1: I am seeing a generic "M+H" peak in LCMS, but my chiral HPLC shows a 50:50 split. Did I buy racemic starting material?
Diagnosis: If you bought "(R)-4-methyl-piperazine-2-carboxylic acid dihydrochloride" and used standard coupling (HATU/DIEA at RT), you likely racemized it yourself.
Test: Derivatize a small sample of your starting material with Marfey’s Reagent (FDAA) and run LCMS. If the starting material is >98% ee, the issue is your coupling conditions.
Fix: Switch to Protocol A (Oxyma/DIC/Collidine).
Q2: Can I use the acid chloride method (SOCl2) to make the ester?
Risk: High. Refluxing chiral
-amino acids in thionyl chloride generates the acid chloride hydrochloride. While the salt is relatively stable, the moment you add base or alcohol, the free acid chloride can form the oxazolone.
Workaround: If you must make an ester, use TMS-diazomethane (methanol/benzene) or Cs2CO3/Alkyl Halide in DMF at room temperature. These methods avoid the highly activated acid chloride intermediate.
Q3: Why is the N1-Boc group so important? I want to save a step.
Explanation: The N1-Boc group reduces the electron density on the N1 nitrogen. Without it, the N1 nitrogen is a better nucleophile and will attack the activated carbonyl to form the oxazolone ring much faster. Furthermore, the carbamate "locks" the conformation, making the
-proton less accessible.
Rule: Never activate the carboxylic acid if N1 is a free amine or a simple alkyl amine.
Q4: My reaction is too slow at 0°C. Can I heat it to 40°C?
Answer:No. Racemization rates increase exponentially with temperature.
Alternative: Use a more potent coupling reagent like COMU or HATU , but must pair it with a weaker base like Collidine and keep the temperature low. If steric hindrance is the issue, consider microwave irradiation for a very short burst (1-2 mins), but this is risky.
References
BenchChem. (2025).[1][2] Avoiding racemization during the synthesis of chiral piperidine acids. Retrieved from
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. (Discusses Oxyma/COMU superiority).
Agami, C., et al. (2001). Enantioselective synthesis of 4-substituted piperidine-2-carboxylic acid derivatives. European Journal of Organic Chemistry.
BocSci. (2025). Recrystallization Techniques for Chiral Resolution. Retrieved from
Breman, A. C., et al. (2018). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles. Core.ac.uk. Retrieved from
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Purification of (R)-4-Methyl-piperazine-2-carboxylic Acid Hydrochloride
Case ID: PUR-PMCA-001
Status: Active
Specialist: Senior Application Scientist, Separation Sciences Division[1][2]
Executive Summary
(R)-4-Methyl-piperazine-2-carboxylic acid hydrochloride (PMCA-HCl) presents a unique purification challenge due to its dual nature: it possesses the zwitterionic character of an amino acid and the high polarity of a piperazine ring.[1][2] The hydrochloride salt is typically isolated as a dihydrochloride (
) due to the basicity of both nitrogen atoms ( and ).
This guide addresses the three most critical failure modes reported by our users:
Inorganic Contamination: Inability to separate the product from NaCl/KCl after neutralization.
Polymorphic/Solvate Issues: "Oiling out" during recrystallization instead of forming distinct crystals.
Enantiomeric Drift: Loss of optical purity during aggressive acid/base workups.
Module 1: Recrystallization Protocols
Primary purification method for removing organic impurities and improving crystal habit.
Q: My crude PMCA-HCl is a sticky, hygroscopic solid. How do I obtain a free-flowing crystalline powder?
A: The "sticky" nature often indicates the presence of amorphous material or trapped solvent. The hydrochloride salt is highly soluble in water and methanol but significantly less soluble in ethanol and acetone. We recommend a displacement crystallization technique.
Standard Operating Procedure (SOP-01): Methanol-Ethanol Displacement
Dissolution: Dissolve the crude salt in the minimum volume of hot Methanol (
).
Technical Note: If the solution is colored, treat with activated charcoal (5 wt%) for 15 minutes, then filter while hot through Celite.[2]
Displacement: While maintaining the temperature at
, dropwise add Ethanol (absolute) or Isopropanol until the solution becomes slightly turbid (cloud point).
Nucleation: Remove heat and allow the vessel to cool to room temperature slowly (over 2-3 hours).
Critical: Rapid cooling here causes oiling out.
Completion: Cool to
for 4 hours. Filter the white precipitate and wash with cold Ethanol/Ether (1:1).
Troubleshooting Table: Crystallization Failures
Symptom
Probable Cause
Corrective Action
Oiling Out
Solvent polarity too high; cooling too fast.[1][2]
Re-heat to dissolve.[3] Add a "seed" crystal at the cloud point. Reduce cooling rate.
Low Yield
Too much solvent; product too soluble in alcohol.
Concentrate the methanol solution to 50% volume before adding the anti-solvent (EtOH/IPA).
Switch to Module 2 (Ion Exchange) before recrystallization.[2] NaCl is sparingly soluble in MeOH but insoluble in EtOH.
Module 2: Desalting & Inorganic Removal
Required when the synthesis involves a neutralization step (e.g., hydrolysis of an ester with NaOH followed by acidification).
Q: I see high chloride content (>30%) and ash in my elemental analysis. How do I remove the inorganic salts?
A: Simple recrystallization often fails to separate PMCA-HCl from NaCl because both are soluble in water and slightly soluble in methanol.[1][2] You must utilize the compound's Isoelectric Point (pI) or Ion Exchange Chromatography .
Workflow Logic: The Desalting Decision Tree
Figure 1: Decision tree for removing inorganic salts based on solubility differentials.
Protocol: Ion Exchange (Method B)
Loading: Load the aqueous crude solution onto a column packed with Dowex 50W-X8 (H+ form).
Mechanism:[1][2][4][5][6][7] The PMCA cation binds to the resin;
Washing: Wash with distilled water until the eluent pH is neutral (removes non-ionic impurities).
Elution: Elute the product using 1M - 2M Aqueous Ammonia (
) .
Note: This elutes the product as the free base/zwitterion (Ammonium salt of the carboxylic acid).
Conversion: Evaporate the ammonia fraction to dryness. Redissolve the residue in Methanol and treat with 2.2 equivalents of HCl (gas or dioxane solution) to regenerate the pure Dihydrochloride salt.
is lower than the literature value (-21.4°). Did I racemize the product?
A: Racemization can occur if the reaction temperature exceeded
in basic conditions. If your enantiomeric excess (ee) is <95%, recrystallization alone is inefficient.[2] You should perform a chemical resolution or verify the starting material.
Technical Insight:
The most robust method for upgrading the optical purity of piperazine-2-carboxylic acid derivatives is the formation of a Tartrate Salt [1].
Free Base Formation: Neutralize your PMCA-HCl to pH 9-10 and extract the free amine into a solvent (if possible) or use the crude zwitterion.[1][2]
Resolution Agent: Add L-(+)-Tartaric acid (0.5 - 1.0 eq) in aqueous acetone or ethanol.[1][2]
Crystallization: The diastereomeric salt pair (R-PMCA
L-Tartrate) typically crystallizes with higher selectivity than the HCl salt.[1][2]
Recovery: Filter the crystals and hydrolyze back to the HCl salt using the ion exchange method (Module 2) or direct acidification.
Module 4: Analytical Validation
Q: How do I prove my salt is the Dihydrochloride and not the Monohydrochloride?
A: Elemental analysis (CHN) is standard, but a Potentiometric Titration with Silver Nitrate (
Mobile Phase: Phosphate Buffer (pH 2.5) / Acetonitrile (95:5).[2]
Why pH 2.5? Ensures the carboxylic acid is protonated (
) and the amines are protonated, keeping the species in a single ionization state to prevent peak tailing.
References
BenchChem. (2025).[2][3][8] Technical Support Center: Purification of Products from 1-(2-Chloroethyl)piperazine Hydrochloride Syntheses. Retrieved from [1][2]
Google Patents. (2013).[2] CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.[1][2][6] Retrieved from
Organic Syntheses. (2008). Synthesis of (S,E)-Methyl 2-((R)-4-methyl-1,2-dihydronaphthalen-2-yl)-4-phenylbut-3-enoate. Organic Syntheses, Vol. 85, p. 1. Retrieved from [2]
Santa Cruz Biotechnology. (2025).[2][9] 4-Methyl-piperazine-2-carboxylic acid dihydrochloride Product Data. Retrieved from [1][2]
Technical Support Center: Navigating Challenges in Low Coupling Efficiency with Sterically Hindered Piperazine Acids
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered when coupling sterically hindered piperazine acids in peptide synthesis. Our goal is to equip you with the scientific rationale and practical protocols needed to overcome these synthetic hurdles and achieve optimal yields and purity in your target molecules.
Introduction: The Challenge of Steric Hindrance in Piperazine Acid Couplings
Piperazine scaffolds are valuable in medicinal chemistry due to their conformational rigidity and ability to present substituents in defined spatial orientations. However, when incorporated as piperazine carboxylic acids into peptide chains, their inherent steric bulk, particularly when substituted, can significantly impede the efficiency of amide bond formation. This often leads to low yields, incomplete reactions, and the formation of deletion sequences, posing a considerable challenge for synthetic chemists.[1] This guide will dissect the underlying causes of these difficulties and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for low coupling efficiency with sterically hindered piperazine acids?
A1: The principal cause is steric hindrance. The bulky, cyclic nature of the piperazine ring, especially when bearing substituents, physically obstructs the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain.[1] This increased steric bulk around the reactive centers slows down the reaction kinetics, often leading to incomplete coupling.[2]
Q2: How do I know if I have a coupling problem related to a sterically hindered piperazine acid?
A2: Common indicators of a difficult coupling reaction include:
Low or no desired product yield: This is the most direct sign of a failed coupling.
Presence of unreacted starting materials: Analysis of the crude product by LC-MS will show significant amounts of the peptide chain without the added piperazine acid.
Formation of deletion sequences: The final product analysis will reveal peptides that are missing the intended piperazine acid residue.
Stalled reaction: Monitoring the reaction over time shows that it fails to proceed to completion.
Q3: Are standard coupling reagents like DCC or DIC/HOBt sufficient for these types of couplings?
A3: Generally, no. Standard carbodiimide reagents are often not potent enough to overcome the significant steric barrier presented by substituted piperazine acids.[3] More powerful in-situ activating reagents are typically required to form highly reactive intermediates that can drive the reaction forward.[3]
Q4: Can increasing the reaction time and temperature solve the problem?
A4: While extending the reaction time (e.g., from 1-2 hours to overnight) and gently increasing the temperature can sometimes improve yields by helping to overcome the activation energy, these approaches should be used with caution.[1][3] Elevated temperatures can increase the risk of racemization, particularly with sensitive amino acids.[4]
In-Depth Troubleshooting Guide
This section provides a systematic approach to troubleshooting and optimizing the coupling of sterically hindered piperazine acids.
Problem 1: Incomplete or Failed Coupling Reaction
Root Cause: Insufficient activation of the piperazine carboxylic acid to overcome the steric hindrance.
Solutions:
Employ High-Potency Coupling Reagents: Switch from standard carbodiimide-based reagents to more powerful aminium/uronium or phosphonium salt-based coupling reagents. These reagents generate highly reactive activated esters that are more effective at acylating sterically hindered amines.[3][5]
Aminium/Uronium Salts: HATU, HBTU, and HCTU are excellent choices.[6][7] HATU is often considered superior for its rapid kinetics and ability to suppress racemization.[8]
Phosphonium Salts: PyAOP and PyBOP are highly effective, with PyAOP being particularly noted for coupling N-methylated amino acids, which share steric characteristics with substituted piperazines.[5][9]
Oxyma-Based Reagents: COMU, which incorporates the Oxyma Pure leaving group, is a safe and highly efficient alternative to HOBt- and HOAt-based reagents.[4][10]
Coupling Reagent
Class
Key Advantages for Hindered Couplings
HATU
Aminium/Uronium
High reactivity, fast kinetics, low racemization risk.[6][8]
PyAOP
Phosphonium
Highly effective for N-substituted amino acids, low racemization.[5][9]
COMU
Aminium/Uronium
High efficiency comparable to HATU, safer profile (non-explosive).[4][10]
Solvent Choice: Use a solvent with excellent solvating properties to minimize peptide aggregation, which can further impede coupling. N-methylpyrrolidone (NMP) is often superior to Dimethylformamide (DMF) in this regard.[3]
Double Coupling: If a single coupling does not go to completion, performing a second coupling with a fresh solution of the activated piperazine acid can significantly improve the yield.[11]
Microwave-Assisted Peptide Synthesis (MAPS): The use of microwave energy can dramatically accelerate coupling reactions, especially for sterically hindered residues, by efficiently heating the reaction mixture.[12][13][14] This can drive difficult couplings to completion in a much shorter time frame.[15]
Experimental Protocol: Double Coupling with HATU
First Coupling:
Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, thoroughly wash the resin with DMF.
In a separate vessel, pre-activate the sterically hindered Fmoc-piperazine acid (4 equivalents relative to resin loading). Dissolve the piperazine acid, HATU (3.9 equivalents), and a non-nucleophilic base like Diisopropylethylamine (DIPEA) (8 equivalents) in DMF.
Allow the pre-activation to proceed for 1-5 minutes.
Add the activated piperazine acid solution to the resin and allow the coupling reaction to proceed for 45-60 minutes.
Wash the resin with DMF.
Second Coupling:
Repeat the pre-activation and coupling steps with a fresh solution of the activated piperazine acid.
Problem 2: Significant Racemization or Other Side Reactions
Root Cause: The reaction conditions required to overcome steric hindrance can sometimes promote side reactions.
Solutions:
Base Selection: Use a sterically hindered, non-nucleophilic base such as DIPEA or 2,4,6-collidine to minimize base-catalyzed side reactions like racemization.[4][9]
Control Temperature: If heating is necessary, use the lowest effective temperature and shortest possible time to minimize epimerization.
Consider Piperazine-Specific Side Reactions: Be aware of potential side reactions analogous to those seen with piperidine, such as aspartimide formation if an aspartic acid residue is nearby in the sequence.[16] Using piperazine as a deprotecting agent has been shown to cause less side reaction than piperidine in some cases.[6]
Visualization of the Coupling Process and Steric Hindrance
Below is a conceptual workflow illustrating the key steps in coupling a sterically hindered piperazine acid and the rationale for choosing a high-potency coupling reagent.
Technical Support Center: Optimizing Enantiomeric Excess (ee) of (R)-4-Methyl-piperazine-2-carboxylic acid
Welcome to the technical support center for the synthesis and enantiomeric enrichment of (R)-4-Methyl-piperazine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals t...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis and enantiomeric enrichment of (R)-4-Methyl-piperazine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis and purification of this critical chiral building block. The piperazine scaffold is a privileged structure in medicinal chemistry, and achieving high enantiomeric purity is often paramount for therapeutic efficacy and safety[1][2].
This resource is structured to provide both foundational knowledge and specific troubleshooting advice. We will explore common synthetic strategies, methods for optimizing enantiomeric excess (ee), and analytical techniques for accurate determination of enantiopurity.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for obtaining enantiomerically enriched (R)-4-Methyl-piperazine-2-carboxylic acid?
There are two main approaches to obtaining the desired (R)-enantiomer in high purity:
Asymmetric Synthesis: This "chiral-by-design" approach involves using chiral catalysts, auxiliaries, or starting materials from the chiral pool to directly synthesize the (R)-enantiomer. Methods like catalytic enantioselective synthesis of piperazin-2-ones followed by reduction can provide access to highly enantioenriched piperazines[1][3]. While elegant, developing a robust asymmetric synthesis can be time-consuming and require significant optimization.
Chiral Resolution: This is a very common and often practical approach where a racemic mixture of 4-Methyl-piperazine-2-carboxylic acid is synthesized first, and then the enantiomers are separated[4]. This is typically achieved through:
Diastereomeric Salt Formation: The racemic piperazine derivative (an amine and a carboxylic acid) is reacted with a chiral resolving agent (a chiral acid or base) to form diastereomeric salts. These salts have different physical properties, most notably solubility, which allows for their separation by fractional crystallization[4][5].
Enzymatic Kinetic Resolution: This method utilizes enzymes, such as lipases or proteases, that selectively react with one enantiomer over the other[6][7][8]. For example, an enzyme might selectively hydrolyze the methyl ester of the (S)-enantiomer, leaving the (R)-ester untouched, which can then be separated and hydrolyzed to the desired (R)-acid[6].
Q2: Why is achieving high enantiomeric excess (ee) so important for this compound in drug development?
In drug development, enantiomers of a chiral molecule can have significantly different pharmacological and toxicological profiles[9]. One enantiomer may be therapeutically active (the eutomer), while the other may be inactive, less active, or even cause undesirable side effects (the distomer). Regulatory agencies often require detailed studies on both enantiomers of a new chiral drug[2]. Therefore, producing the active (R)-enantiomer with a high ee (>99%) is critical for:
Maximizing Therapeutic Efficacy: Ensuring the dose consists primarily of the active compound.
Improving Safety Profile: Minimizing potential off-target effects or toxicity from the unwanted enantiomer.
Ensuring Regulatory Compliance: Meeting the stringent requirements for drug approval.
Q3: What role do protecting groups play in the synthesis and resolution process?
Protecting groups are crucial for managing the reactivity of the two nitrogen atoms in the piperazine ring, which have similar nucleophilicity[10][11].
During Synthesis: To achieve selective N-methylation at the 4-position, the N1 nitrogen is often protected with a group like tert-butoxycarbonyl (Boc)[12]. This allows for controlled alkylation at the N4 position. The Boc group can then be removed under acidic conditions. Using orthogonal protecting groups allows for independent manipulation of both nitrogen atoms, offering greater synthetic flexibility[10].
During Resolution: The carboxylic acid or the secondary amine may need to be derivatized to be compatible with the chosen resolution method. For instance, in enzymatic resolutions, the carboxylic acid is often converted to an ester to serve as a substrate for lipases or proteases[6].
Q4: How is the enantiomeric excess of (R)-4-Methyl-piperazine-2-carboxylic acid accurately determined?
The most reliable and widely used method for determining the ee of chiral compounds is Chiral High-Performance Liquid Chromatography (HPLC) [9][13].
Principle: Enantiomers are separated on a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for a wide range of chiral compounds, including piperazine derivatives[9][13].
Detection: Since the target molecule lacks a strong chromophore, UV detection at low wavelengths (e.g., 205 nm) is often necessary[9]. To enhance sensitivity, pre-column derivatization with a UV-active agent can be employed[14].
Method Development: Key parameters to optimize include the choice of CSP, mobile phase composition (often a mixture of alkanes and alcohols with a small amount of an amine additive like diethylamine to improve peak shape), flow rate, and column temperature[14].
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
Issue 1: Low Enantiomeric Excess (ee) After Chiral Resolution by Diastereomeric Salt Crystallization
Q: I performed a chiral resolution using a standard chiral acid, but my final product has an ee of only 60-70%. What went wrong and how can I improve it?
A: Low ee from diastereomeric salt crystallization is a common issue and can stem from several factors. The key is understanding that the purity of the crystallized salt directly translates to the ee of your final product.
Causality & Solutions:
Incomplete Separation of Diastereomers: The solubilities of the two diastereomeric salts may not be sufficiently different under your crystallization conditions.
Solution: Systematically screen different solvents or solvent mixtures. The ideal solvent will maximize the solubility of one diastereomer while minimizing the solubility of the other.
Solution: Experiment with the crystallization temperature. Slower cooling rates can often lead to more selective crystallization and higher purity crystals.
Co-precipitation: The unwanted diastereomer may be precipitating along with the desired one.
Solution: Adjust the stoichiometry of the resolving agent. Using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can sometimes ensure that only the least soluble salt crystallizes.
Insufficient Crystal Washing: Trapped mother liquor containing the other diastereomer can contaminate your crystals.
Solution: Wash the filtered crystals with a small amount of the cold crystallization solvent. Be cautious not to use too much solvent or a solvent in which the desired salt is highly soluble, as this will reduce your yield.
Choice of Resolving Agent: The selected chiral resolving agent may not be optimal for your specific molecule.
Solution: Test a variety of commercially available chiral resolving agents (e.g., different tartaric acid derivatives, mandelic acid, or camphorsulfonic acid)[4][15].
Workflow for Optimizing Diastereomeric Resolution
Caption: Decision tree for troubleshooting low ee in diastereomeric resolutions.
Issue 2: Poor Peak Resolution in Chiral HPLC Analysis
Q: My chiral HPLC chromatogram shows broad, overlapping peaks for the two enantiomers. How can I improve the separation?
A: Achieving baseline separation is critical for accurate ee determination. Poor resolution is typically a method-related issue.
Causality & Solutions:
Inappropriate Mobile Phase: The mobile phase composition is a primary driver of separation.
Solution: Adjust the ratio of the polar (e.g., isopropanol, ethanol) and non-polar (e.g., hexane, heptane) components. A lower percentage of the alcohol modifier generally increases retention and can improve resolution, but may also broaden peaks.
Solution: Ensure a small amount of an amine additive (like 0.1% diethylamine or triethylamine) is included in the mobile phase. This is crucial for basic compounds like piperazines to prevent peak tailing by masking active sites on the silica support[14].
Sub-optimal Flow Rate or Temperature:
Solution: Decrease the flow rate (e.g., from 1.0 mL/min to 0.7 mL/min). This increases the interaction time with the stationary phase and can enhance resolution.
Solution: Optimize the column temperature. Lower temperatures often improve separation for polysaccharide-based CSPs, but can increase backpressure. Test a range (e.g., 15°C to 40°C).
Incorrect Chiral Stationary Phase (CSP): The chosen column may not be suitable for your analyte.
Solution: If optimization fails, you must screen different CSPs. For piperazine derivatives, columns like Chiralpak® IC, IA, or AD-H are often good starting points[14].
Data Presentation: Effect of Mobile Phase Additive on Peak Resolution
Mobile Phase Composition (Hexane:IPA)
Additive (0.1%)
Resolution (Rs)
Observations
90:10
None
0.8
Severe peak tailing, significant overlap.
90:10
Diethylamine (DEA)
2.1
Symmetrical peaks, baseline separation.
85:15
Diethylamine (DEA)
1.7
Faster elution, but reduced resolution.
Issue 3: Racemization During a Synthetic Step
Q: I achieved high ee after my resolution step, but after removing a protecting group, the ee dropped significantly. How can I prevent this racemization?
A: The α-proton on C2 of the piperazine ring can be labile under certain conditions, leading to racemization. This is particularly a risk under harsh basic or acidic conditions, or at elevated temperatures.
Causality & Solutions:
Harsh Deprotection Conditions: Strong acids or bases used for deprotection can facilitate epimerization at the chiral center.
Solution: If removing a Boc group, use milder acidic conditions. Instead of neat trifluoroacetic acid (TFA), try using HCl in a solvent like dioxane or isopropanol at room temperature or below.
Solution: If your reaction requires a base, use a non-nucleophilic, sterically hindered base (e.g., proton sponge) if possible, and keep the reaction temperature as low as possible.
Elevated Temperatures: Heat can provide the energy needed to overcome the activation barrier for racemization, especially if trace amounts of acid or base are present.
Solution: Perform subsequent reaction steps at the lowest possible temperature that allows the reaction to proceed at a reasonable rate. Monitor reactions carefully to avoid unnecessarily long reaction times.
Experimental Protocols
Protocol 1: Chiral Resolution via Diastereomeric Salt Formation
This protocol provides a general workflow for the resolution of racemic N4-Methyl-N1-Boc-piperazine-2-carboxylic acid using (R)-(-)-Mandelic acid as the resolving agent.
Dissolution: Dissolve racemic N4-Methyl-N1-Boc-piperazine-2-carboxylic acid (1.0 eq) in a suitable solvent (e.g., ethyl acetate or isopropanol) with gentle heating (40-50°C).
Addition of Resolving Agent: In a separate flask, dissolve (R)-(-)-Mandelic acid (0.5-1.0 eq) in a minimal amount of the same solvent. Add this solution dropwise to the piperazine solution.
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask or adding a seed crystal may induce crystallization. Let the mixture stand for several hours or overnight to maximize crystal formation.
Isolation: Collect the precipitated crystals by vacuum filtration.
Washing: Wash the crystals sparingly with a small volume of the cold crystallization solvent to remove the mother liquor.
Liberation of the Free Acid: Suspend the diastereomeric salt in a mixture of water and an organic solvent (e.g., ethyl acetate). Adjust the pH to ~2 with 1M HCl. The resolving agent will move to the aqueous layer, and the N-protected piperazine carboxylic acid will be in the organic layer.
Extraction & Isolation: Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched N4-Methyl-N1-Boc-piperazine-2-carboxylic acid.
Analysis: Determine the ee of the product using a validated chiral HPLC method.
Protocol 2: Standard Chiral HPLC Method for ee Determination
This protocol serves as a starting point for method development.
Instrumentation: HPLC system with a UV detector.
Column: Chiralpak® IC (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP[9][14].
Mobile Phase: Prepare a mixture of n-Hexane, Isopropanol, and Diethylamine (DEA) in a ratio of 90:10:0.1 (v/v/v)[14]. Degas the mobile phase before use.
Sample Preparation: Prepare a stock solution of the analyte in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Analysis: Equilibrate the column for at least 30 minutes. Inject a sample of the racemic material first to identify the retention times of both enantiomers. Then, inject the sample of the resolved material to determine the peak areas for each enantiomer.
Calculation: Calculate the enantiomeric excess using the formula:
Caption: Overall workflow for producing and verifying (R)-4-Methyl-piperazine-2-carboxylic acid.
References
Korch, K. M., Eidamshaus, C., Behenna, D. C., Nam, S., Horne, D., & Stoltz, B. M. (n.d.). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Caltech. Retrieved from [Link]
Arote, R. B., & Chorghade, M. S. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry. Retrieved from [Link]
Arote, R. B., & Chorghade, M. S. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. PMC. Retrieved from [Link]
Campeau, L.-C., et al. (2015). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society. Retrieved from [Link]
Wolfe, J. P., & Nakhla, J. S. (2008). A Concise Asymmetric Synthesis of cis-2,6-Disubstituted N-Aryl Piperazines via Pd-Catalyzed Carboamination Reactions. PMC. Retrieved from [Link]
ResearchGate. (n.d.). Chiral Synthesis and Enzymatic Resolution of (S)-(-)Piperazine-2-Carboxylic Acid Using Enzyme Alcalase. Retrieved from [Link]
Contente, M. L., et al. (2024). Biocatalyst Immobilization and Process Intensification: Production of (S)-Piperazine-2-carboxylic Acid Dihydrochloride. ACS Publications. Retrieved from [Link]
MDPI. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]
Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
Google Patents. (n.d.). Synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid.
MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]
International Journal of Pharmacy and Technology. (2024). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]
Preprints.org. (2025). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]
HPLC.UV. (2018). Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
CORE. (n.d.). The Swiss Industrial Biocatalysis Consortium (SIBC) turns 20!. Retrieved from [Link]
ResearchGate. (2025). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Retrieved from [Link]
ResearchGate. (n.d.). Plot of enantiomeric excess, ee(p) as a function of the percent.... Retrieved from [Link]
Chem-Space. (n.d.). (R)-4-N-Boc-piperazine-2-carboxylic acid. Retrieved from [Link]
PubChem. (n.d.). 4-Methylpiperazine-2-carboxylic acid. Retrieved from [Link]
Research Journal of Pharmacy and Biological and Chemical Sciences. (n.d.). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Retrieved from [Link]
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Retrieved from [Link]
MDPI. (2015). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Retrieved from [Link]
Academia.edu. (n.d.). Synthesis of ( S )- and ( R )-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. Retrieved from [Link]
MDPI. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Retrieved from [Link]
PMC. (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Retrieved from [Link]
Technical Support Center: Eliminating Palladium Catalyst Residues from Piperazine Derivatives
This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of removing palladium catalyst residues from piperazine derivatives. The information pro...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of removing palladium catalyst residues from piperazine derivatives. The information provided herein is based on established scientific principles and practical, field-proven insights to ensure the integrity and purity of your compounds.
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from my piperazine-containing final product or intermediate so critical?
A1: The removal of palladium residues is paramount for several reasons:
Regulatory Compliance: Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent limits on elemental impurities in active pharmaceutical ingredients (APIs).[1][2] Palladium is classified as a metal of significant toxicological concern, and its levels are strictly controlled, often in the low parts-per-million (ppm) range.[3]
Catalytic Activity in Subsequent Steps: Residual palladium can interfere with downstream synthetic transformations, leading to unintended side reactions, reduced yields, and compromised purity of the final product.
Assay Interference: Trace amounts of palladium have been shown to interfere with biological assays, leading to false positives or negatives and unreliable structure-activity relationship (SAR) data.[4]
Product Stability: Palladium residues can potentially affect the long-term stability of the drug substance.
Q2: What makes palladium removal from piperazine derivatives particularly challenging?
A2: The primary challenge stems from the strong chelating nature of the piperazine ring. The two nitrogen atoms in the piperazine scaffold can act as potent ligands, forming stable complexes with palladium species. This strong interaction can make it difficult to remove the metal using standard purification techniques like simple filtration or solvent extraction.[5] The specific substitution on the piperazine nitrogens can further influence the strength of this chelation.
Q3: What are the common methods for removing palladium residues from organic compounds?
A3: Several methods are commonly employed, each with its own advantages and disadvantages:
Adsorption: This involves the use of scavengers that selectively bind to the palladium, which is then removed by filtration. Common scavengers include:
Activated Carbon: A cost-effective option, but it can sometimes lead to product loss due to non-specific adsorption.[6]
Silica-Based Scavengers: Functionalized with thiol, thiourea, or amine groups, these are often highly effective and selective.[7]
Polymer-Based Scavengers: These offer an alternative solid support for the chelating groups.[8]
Crystallization: This can be an effective final purification step. However, in some cases, the palladium-product complex may co-crystallize, concentrating the impurity.[1]
Filtration: Effective for removing heterogeneous catalysts (e.g., palladium on carbon) but not soluble palladium species.[2]
Solvent Extraction: Can be used in some cases, but often not efficient enough on its own for complete removal.
Q4: How can I quantify the amount of residual palladium in my sample?
A4: Several analytical techniques are available for quantifying trace metals:
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the most common and sensitive method for quantifying trace metals in APIs and is often required by regulatory agencies.[3]
Atomic Absorption (AA) Spectroscopy: Another widely used technique for metal analysis.
X-ray Fluorescence (XRF): A non-destructive technique that can be useful for rapid screening.
Troubleshooting Guide
This section addresses specific issues you might encounter during the palladium removal process.
Problem
Potential Cause(s)
Suggested Solution(s)
High Palladium Levels After Initial Workup (e.g., filtration)
Soluble or colloidal palladium species are passing through the filter.
1. Employ a Scavenger: Treat the solution with a suitable palladium scavenger to bind the soluble palladium, followed by filtration. 2. Optimize Filtration: Use a finer filter aid (e.g., Celite®) bed to potentially trap finer palladium particles.
Palladium Levels Remain High After Scavenger Treatment
- Insufficient Scavenger: The amount of scavenger is too low to capture all the palladium. - Ineffective Scavenger: The chosen scavenger does not have a high affinity for the specific palladium species in your reaction mixture. - Strong Product-Palladium Chelation: The piperazine derivative is strongly bound to the palladium, preventing the scavenger from accessing it. - Suboptimal Reaction Conditions: Time, temperature, or solvent may not be ideal for the scavenging process.
1. Increase Scavenger Equivalents: Gradually increase the amount of scavenger used. 2. Screen Different Scavengers: Test a panel of scavengers with different functional groups (e.g., thiol, thiourea, amine-based) and on different supports (silica, polymer).[9] 3. Optimize Conditions: Increase the reaction time and/or temperature to improve scavenging efficiency.[2] 4. Solvent Screening: The choice of solvent can impact the scavenger's effectiveness.
Significant Product Loss During Scavenging
Non-specific Adsorption: The scavenger is binding to your product as well as the palladium, a known issue with activated carbon.[6]
1. Reduce Scavenger Amount: Use the minimum effective amount of scavenger. 2. Change Scavenger Type: Switch to a more selective scavenger (e.g., a specific functionalized silica instead of activated carbon). 3. Optimize Solvent: A solvent in which your product is highly soluble may minimize its adsorption to the scavenger.
Inconsistent Palladium Removal Results
Variable Palladium Species: The nature of the palladium species (e.g., oxidation state, ligands) may vary between batches.
1. Standardize Reaction Quench: Ensure the workup procedure is consistent to have a more uniform distribution of palladium species before scavenging. 2. Use a Broad-Spectrum Scavenger: Some scavengers are effective against a wider range of palladium species.
Experimental Protocols
Protocol 1: General Procedure for Palladium Scavenging using Functionalized Silica
Dissolution: Dissolve the crude piperazine derivative in a suitable organic solvent (e.g., Toluene, THF, Ethyl Acetate).
Scavenger Addition: Add the selected functionalized silica scavenger (e.g., SiliaMetS® Thiol, ISOLUTE® Si-TMT). The amount of scavenger will depend on the initial palladium concentration and the scavenger's capacity. A typical starting point is 5-10 weight equivalents relative to the theoretical amount of palladium.[10]
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a period of 2 to 24 hours. The optimal time and temperature should be determined experimentally.[2]
Filtration: Filter the mixture through a pad of Celite® to remove the scavenger-palladium complex.
Washing: Wash the filter cake with fresh solvent to recover any adsorbed product.
Concentration: Combine the filtrate and washes and concentrate under reduced pressure to obtain the purified product.
Analysis: Analyze the purified product for residual palladium content using ICP-MS.
Protocol 2: Palladium Removal using Activated Carbon
Dissolution: Dissolve the crude piperazine derivative in a suitable organic solvent.
Carbon Addition: Add activated carbon to the solution. A typical starting amount is 0.1 to 0.5 times the weight of the crude product.
Stirring: Stir the mixture at a suitable temperature (e.g., 25-60 °C) for 1 to 18 hours.
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Be aware that fine carbon particles can be difficult to filter.
Washing and Concentration: Wash the filter cake with fresh solvent and concentrate the filtrate.
Analysis: Determine the residual palladium concentration.
Visualizing the Workflow
Decision Tree for Palladium Removal Strategy
Caption: A decision-making workflow for selecting and optimizing a palladium removal strategy.
General Palladium Scavenging Workflow
Caption: A generalized workflow for palladium removal using scavengers.
Technical Support Center: Troubleshooting Piperazine Zwitterion Solubility in Organic Synthesis
Welcome to the Advanced Application Support Center. Piperazine derivatives containing both basic amines and acidic moieties (e.g., carboxylic or sulfonic acids) frequently exist as zwitterions (inner salts) at neutral pH...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Application Support Center. Piperazine derivatives containing both basic amines and acidic moieties (e.g., carboxylic or sulfonic acids) frequently exist as zwitterions (inner salts) at neutral pH. This dual-charge state results in exceptionally high crystal lattice energies and strong intermolecular hydrogen bonding. Consequently, they are highly soluble in water but notoriously insoluble in standard organic solvents (DCM, THF, EtOAc).
As a Senior Application Scientist, I have designed this troubleshooting guide to provide field-proven, mechanistically grounded strategies to overcome these solubility barriers.
Decision tree for troubleshooting piperazine zwitterion solubility.
Category 1: Advanced Solvent Systems (H-Bond Disruption)
Q: My piperazine-carboxylic acid intermediate crashes out of DMF and DMSO. I cannot alter the pH because my substrate is base-sensitive. How can I achieve homogeneous solvation?
A: The insolubility of zwitterions in polar aprotic solvents like DMF or DMSO stems from the solvent's inability to disrupt the strong intermolecular hydrogen-bond networks between the ammonium and carboxylate groups. To break this lattice without altering the protonation state, you must use a strong hydrogen-bond donor solvent.
Hexafluoroisopropanol (HFIP) is the premier choice. HFIP is a highly polar, strongly hydrogen-bonding fluoroalcohol that effectively solvates zwitterions and peptides by acting as a superior hydrogen-bond donor to the carboxylate, disrupting the zwitterionic network[1]. Furthermore, HFIP stabilizes anionic intermediates and possesses a low boiling point (58.2 °C), making it exceptionally easy to remove post-reaction[2].
Table 1: Quantitative Comparison of Solvents for Zwitterion Solvation
Preparation & Causality: Weigh the piperazine zwitterion (1.0 eq) into a dry flask. Add neat HFIP (5-10 mL/g). Stir at room temperature. The suspension should clear visually within 10-15 minutes as HFIP's high hydrogen-bond donor capacity breaks the carboxylate-ammonium lattice[2].
Reaction Execution: Add coupling reagents (e.g., EDC·HCl). Crucial Note: Avoid strong bases like DBU. HFIP has a pKa of 9.3 and will be deprotonated, buffering the reaction and quenching your base[1].
Self-Validating Work-up: Concentrate under reduced pressure. Because HFIP forms stable distillable hydrogen-bonding complexes with amines[2], co-evaporate the residue with toluene (3 × 10 mL). Validation: Weigh the flask between evaporations; a constant mass confirms the complete elimination of the HFIP-amine complex.
Category 2: Transient Masking via Lipophilic Ion-Pairing
Q: I need to perform a reaction in a non-polar solvent like DCM or THF, but HFIP interferes with my Lewis acid catalyst. How can I solubilize the zwitterion?
A: When fluorinated solvents are incompatible, you can transiently mask the zwitterion's polarity by forming a lipophilic salt. By introducing a bulky, organic-soluble counterion such as the Tetrabutylammonium (TBA⁺) cation, you form a highly lipophilic ion pair with the carboxylate or sulfonate moiety[3]. In the absence of small, hard counterions (like Na⁺), the TBA-zwitterion complex adopts a conformation that exposes its lipophilic butyl chains to the organic solvent, drastically increasing solubility in solvents like DCM or chloroform[4].
Mechanism of transient solubility via tetrabutylammonium ion-pairing.
Methodology: Preparation and Extraction of TBA-Piperazine Salts
Neutralization & Causality: Suspend the zwitterion in deionized water. Add exactly 1.0 equivalent of Tetrabutylammonium hydroxide (TBAOH). The basic TBAOH deprotonates the ammonium group, replacing the proton with a massive, lipophilic tetrabutylammonium cation. This prevents tight crystal packing[4].
Phase Transfer: Add an equal volume of dichloromethane (DCM). Vigorously mix and allow the layers to separate. The complex will partition entirely into the organic layer[3].
Self-Validation: Spot the remaining aqueous layer on a TLC plate and stain with ninhydrin[3]. Validation: The absence of a purple/yellow spot on the TLC plate confirms 100% phase transfer of the piperazine core into the organic layer.
Category 3: Isoelectric Point (pI) Manipulation & Covalent Protection
Q: During the work-up of a piperazine derivative, my product remains in the aqueous layer regardless of the pH. How do I extract it?
A: Piperazine ampholytes exist as neutral molecules only at their exact isoelectric point (pI). At any other pH, they are ionized (cationic at low pH, anionic at high pH) and remain highly water-soluble[5]. To extract the compound into an organic phase, you must adjust the aqueous phase precisely to the pI[3].
If the pI form is still too polar (common for piperazines due to their high dipole moment), covalent protection is the most reliable strategy. Masking the basic secondary amine with a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group permanently eliminates the zwitterionic character.
Methodology: pI-Targeted Precipitation and Extraction
Calculation: Determine the pKa values of the acidic and basic groups. Calculate the pI = (pKa₁ + pKa₂) / 2.
Titration & Causality: Place the aqueous zwitterion solution in a beaker with a calibrated pH probe. Slowly add 1M HCl or 1M NaOH dropwise. As the pH approaches the pI, the net charge approaches zero, maximizing lipophilicity and minimizing aqueous solubility[5].
Self-Validation: Monitor the solution visually. Validation: The exact pI is reached when the solution achieves maximum turbidity (precipitation)[3].
Isolation: Filter the precipitate directly. If liquid-liquid extraction is required, extract with a polar organic solvent like n-butanol or ethyl acetate exactly at this turbidity point.
Partial phase behavior and micellar properties of tetrabutylammonium salts of fatty acids: unusual solubility in water and formation of unexpectedly small micelles - PubMed (NIH). 4
Stability of (R)-4-Methyl-piperazine-2-carboxylic acid in solution over time
This technical guide is structured to function as an autonomous support center. It synthesizes chemical principles with practical troubleshooting to address the stability of (R)-4-Methyl-piperazine-2-carboxylic acid , a...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide is structured to function as an autonomous support center. It synthesizes chemical principles with practical troubleshooting to address the stability of (R)-4-Methyl-piperazine-2-carboxylic acid , a critical chiral building block often used in peptidomimetic drug design.
Executive Summary
(R)-4-Methyl-piperazine-2-carboxylic acid is a cyclic
-amino acid. Its stability in solution is governed primarily by the acidity of the -proton at the C2 position. While the piperazine ring confers structural rigidity that retards degradation compared to linear analogs, this compound is susceptible to racemization under basic conditions and oxidative degradation (N-oxide formation) in the presence of peroxides or prolonged exposure to air.
Key Recommendation: For maximum stability, store solutions at pH 3.0–6.0 at -20°C . Avoid storing in basic buffers (pH > 8.0) for extended periods (>24 hours).
Module 1: Chemical Stability Mechanisms
To troubleshoot stability, you must understand the underlying failure modes. The two primary degradation pathways are Base-Catalyzed Racemization and Oxidative Degradation .
The Racemization Pathway
The chiral center at C2 is susceptible to proton abstraction because the adjacent carbonyl group (carboxylic acid) provides electron-withdrawing stabilization for the resulting carbanion/enolate intermediate.
Mechanism:
Abstraction: A base removes the proton from the C2 position.
Planarization: The chiral
carbon converts to a planar enolate intermediate.
Reprotonation: A proton returns to the C2 position from either face, resulting in a racemic mixture (R and S).
Figure 1: Mechanism of base-catalyzed racemization. The rate is directly proportional to pH and temperature.
Oxidative Instability
The tertiary amine at the N4 position (methyl-substituted) is electron-rich and prone to oxidation, forming N-oxides . This is accelerated in solvents like THF or Ethers that may contain peroxides, or in DMSO under improper storage.
Module 2: Troubleshooting Guide
Use this decision matrix to diagnose issues with your solution stability.
Explanation: At pH > 8, the concentration of hydroxide ions increases the rate of proton abstraction at C2.
Fix: Adjust solution pH to 4.0–6.0 using dilute HCl or Acetic Acid.
Root Cause 2: Temperature Stress.
Explanation: Racemization activation energy is often crossed during autoclaving or prolonged heating (>40°C).
Fix: Sterile filter (0.22 µm) instead of autoclaving. Store aliquots at -20°C.
Symptom: Appearance of "Early Eluting" Peaks in HPLC
Diagnosis: Chemical Degradation / Oxidation.
Root Cause: N-Oxide Formation.
Explanation: The N4-methyl group is susceptible to oxidation by dissolved oxygen or solvent impurities.
Fix: Degas all buffers with Argon/Helium for 15 minutes before use. Add antioxidants (e.g., 1 mM Methionine or EDTA) if compatible with downstream assays.
Symptom: Precipitation in Aqueous Solution
Diagnosis: Isoelectric Point (pI) Aggregation.
Root Cause: pH near pI.
Explanation: As a zwitterion, the compound has minimum solubility near its isoelectric point (estimated pH ~6.5–7.5).
Fix: Shift pH away from neutral. Acidify to pH 3 or basify to pH 9 (only if immediate use is intended).
Module 3: Validated Experimental Protocols
Protocol: Self-Validating Stability Stress Test
Before committing valuable compound to long-term studies, perform this 24-hour stress test.
Prepare Samples: Dilute stock to 1 mM in each of the three buffers.
Incubate: Split each condition into two vials:
Set A: Store at 4°C (Control).
Set B: Store at 25°C (Room Temp) or 37°C (Stress).
Timepoints: Analyze at T=0, T=6h, T=24h.
Analysis: Use the HPLC Method below.
Analytical Method: Chiral HPLC
Since this molecule lacks a strong chromophore, detection at low UV (205 nm) or use of a Charged Aerosol Detector (CAD) is required.
Parameter
Condition
Column
Chiralpak IC or AD-H (Immobilized Polysaccharide), 4.6 x 250 mm
Mobile Phase
Hexane : Ethanol : Diethylamine (80 : 20 : 0.1) Normal Phase OR 20 mM Ammonium Bicarbonate (pH 8.0) : Acetonitrile (40:60) Reversed Phase
Flow Rate
1.0 mL/min
Detection
UV 205 nm (Reference 360 nm) or CAD/ELSD
Temperature
25°C
Sample Conc.
0.5 mg/mL
Note: If UV sensitivity is too low, derivatization with NBD-Cl or Marfey’s Reagent is recommended to introduce a chromophore and enhance chiral separation resolution [1].
Figure 2: Analytical decision tree for quantifying enantiomeric purity.
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I dissolve this compound in DMSO and store it?A: Yes, but with caveats. DMSO is hygroscopic and can facilitate oxidation over time.
Short-term (Days): Acceptable at Room Temp.
Long-term (Months): Store frozen at -20°C. Ensure the DMSO is anhydrous to prevent hydrolysis or racemization facilitated by residual water.
Q2: Why does my LC-MS show a mass of M+16?A: This indicates the formation of an N-oxide . This is common in piperazine derivatives stored in non-degassed solvents or exposed to light/air for long periods. The tertiary amine (N-methyl) is the likely site of oxidation [2].
Q3: Is the dihydrochloride salt more stable than the free acid?A:Yes. The dihydrochloride salt protonates both amine centers, significantly reducing the electron density available for oxidation. It also lowers the local pH when dissolved, which suppresses the base-catalyzed racemization mechanism. Always store the solid as the salt form if possible.
Q4: I see a peak at 2x molecular weight. What is it?A: This is likely a Diketopiperazine (DKP) dimer. In concentrated solutions, the amine of one molecule can attack the carboxylic acid of another (especially if activated for synthesis). This is thermodynamically stable and irreversible. Keep concentrations dilute (<10 mM) for storage.
References
Khalili, F., Henni, A., & East, A. L. (2009).[2] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914-2917.[3] [Link]
Beesley, T. E., & Scott, R. P. (1998). Chiral Chromatography. John Wiley & Sons. (General reference for amino acid racemization mechanisms on polysaccharide columns).
Reddy, P. R., et al. (2012).[4] Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.[4] Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.[4] (Source for NBD-Cl derivatization protocols).
This guide outlines the 1H NMR analysis of (R)-4-Methyl-piperazine-2-carboxylic acid , a critical chiral scaffold in the synthesis of bioactive peptidomimetics and NMDA receptor antagonists.[1] This document moves beyond...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the 1H NMR analysis of (R)-4-Methyl-piperazine-2-carboxylic acid , a critical chiral scaffold in the synthesis of bioactive peptidomimetics and NMDA receptor antagonists.[1]
This document moves beyond basic spectral listing to focus on analytical validation : distinguishing the product from its regioisomers, confirming its zwitterionic state, and quantifying enantiomeric purity using Chiral Solvating Agents (CSAs).
[1][2]
Executive Summary: The Analytical Challenge
In drug development, the integrity of the (R)-4-Methyl-piperazine-2-carboxylic acid scaffold is defined by three critical quality attributes (CQAs):
Regiochemical Purity: Confirming methylation at N4 rather than N1.
Stereochemical Purity: Quantifying the enantiomeric excess (ee) of the (R)-isomer.[2]
Protonation State: Understanding the zwitterionic behavior in aqueous media (D₂O) vs. organic salts (DMSO-d₆).
This guide provides the benchmark data and protocols to validate these attributes.
Structural Assignment & Baseline Spectrum
Solvent Selection: D₂O is the standard for the free zwitterionic acid.[2] DMSO-d₆ is recommended only for HCl salts or ester derivatives due to solubility issues with the neutral zwitterion.[1]
Predicted 1H NMR Data (400 MHz, D₂O)
Note: Chemical shifts are referenced to HDO (4.79 ppm) or internal TSP (0.00 ppm).
Position
Type
Shift (δ ppm)
Multiplicity
Integration
Assignment Logic
N4-CH₃
Methyl
2.35
Singlet (s)
3H
Diagnostic N-Me signal.[1][2] Sharp singlet indicates free rotation.
H2
Methine
3.45
dd
1H
ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-proton to COOH and NH. Deshielded by electron-withdrawing COOH.[1]
Analyst Note: The piperazine ring exists in a chair conformation.[2] In the (R)-isomer, the C2-carboxylic acid group typically adopts the equatorial position to minimize 1,3-diaxial strain, though zwitterionic stabilization can perturb this equilibrium.
Comparative Performance Analysis
Comparison A: Regioisomer Discrimination (4-Me vs. 1-Me)
A common synthetic impurity is the 1-Methyl isomer (methylation at the sterically hindered N1).[1][2]
Feature
(R)-4-Methyl-piperazine-2-COOH (Target)
(R)-1-Methyl-piperazine-2-COOH (Impurity)
N-Me Shift
~2.35 ppm (Standard N-Me range)
~2.80 - 3.00 ppm (Deshielded by adjacent COOH)
H2 Signal
~3.45 ppm (Similar to unmethylated parent)
Shifted/Broadened (Steric crowding from N1-Me)
Symmetry
H3/H5 protons are chemically equivalent sets relative to N4.[1][2]
Asymmetry is more pronounced due to N1 chiral center proximity.
Comparison B: Enantiomeric Purity (Performance of CSAs)
Standard 1H NMR cannot distinguish (R) and (S) enantiomers.[2] To determine %ee without chiral HPLC, use a Chiral Solvating Agent (CSA) .[2]
Recommended CSA: (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BNP) or Actinomycin D.[1][2]
Mechanism: The CSA forms a transient diastereomeric complex with the amine/acid moieties.
The following diagram illustrates the logical flow for validating the compound, handling salt forms, and confirming stereochemistry.
Figure 1: Analytical decision tree for validating regiochemistry and stereochemistry of piperazine-2-carboxylic acid derivatives.
References
RSC Publishing. "NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution."[1] Royal Society of Chemistry. Available at: [Link]
Organic & Biomolecular Chemistry. "Enantiomeric NMR discrimination of carboxylic acids using actinomycin D as a chiral solvating agent." RSC Publishing. Available at: [Link]
PubChem. "4-Methylpiperazine-2-carboxylic acid (Compound)."[1][2][3] National Library of Medicine. Available at: [Link][1][2]
MDPI. "Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds." Molecules. Available at: [Link][1][2]
The Enantiomeric Edge: A Comparative Guide to (R)- vs. (S)-Isomer Binding Affinity in Cholinesterase Inhibition
For researchers, scientists, and drug development professionals dedicated to advancing neurotherapeutics and understanding enzyme kinetics, the chirality of a cholinesterase inhibitor is not a trivial detail—it is a crit...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals dedicated to advancing neurotherapeutics and understanding enzyme kinetics, the chirality of a cholinesterase inhibitor is not a trivial detail—it is a critical determinant of its potency and a key factor in its therapeutic efficacy. This guide provides an in-depth comparison of the binding affinities of (R)- and (S)-isomers in cholinesterase inhibition, supported by experimental data and detailed methodologies. We will explore the structural basis for this stereoselectivity and provide a robust, self-validating protocol for its determination in your own laboratory.
The Principle of Chirality in Drug-Enzyme Interactions
Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are enzymes with highly specific, three-dimensional active sites. These enzymes are themselves chiral, being composed of L-amino acids. Consequently, they can and do interact differently with the enantiomers of a chiral inhibitor. This difference in interaction, arising from the distinct spatial arrangement of atoms, leads to variations in binding affinity and inhibitory potency. One enantiomer, the eutomer, will typically exhibit a significantly higher affinity for the enzyme's active site than its mirror image, the distomer. The ratio of their activities is known as the eudismic ratio.
The active site of acetylcholinesterase is located at the bottom of a deep and narrow gorge, which is lined with aromatic residues. Key regions within this gorge include the catalytic anionic site (CAS) and the peripheral anionic site (PAS)[1][2]. The specific orientation of a chiral inhibitor within this gorge, and its interactions with key amino acid residues such as Trp84 and Trp279, dictates its binding affinity[3][4]. X-ray crystallography and molecular docking studies have been instrumental in visualizing these interactions and explaining the observed stereoselectivity[3][4][5][6]. For instance, studies on coumarin-based inhibitors have shown that the (-)-cis-1 enantiomer is about 20 times more potent than its corresponding enantiomer, a difference attributed to its specific orientation and interactions within the AChE active site[3][6][7].
This principle is not merely academic; it has profound implications in drug design and toxicology. For example, the nerve agent sarin is a chiral molecule, and its (S)p-enantiomer is approximately 10,000 times more potent as an AChE inhibitor than its (R)p-enantiomer[8][9]. Similarly, the toxicity of the nerve agent VX is also highly dependent on its stereochemistry, with the P(S) enantiomer being the more potent inhibitor of human acetylcholinesterase[5][10][11]. In the realm of therapeutics, the drug rivastigmine, used in the treatment of Alzheimer's disease, is the (S)-enantiomer, which was specifically chosen for clinical development due to its greater affinity for brain acetylcholinesterase[12][13][14].
Comparative Binding Affinity Data
The following table summarizes the differential inhibitory activities of (R)- and (S)-isomers for a selection of cholinesterase inhibitors, illustrating the significant impact of stereochemistry on potency. The inhibitory potency is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), where a lower value indicates greater potency.
Inhibitor
Isomer
Target Enzyme
IC50 / Ki
Eudismic Ratio ((S) vs (R) or more active vs less active)
Experimental Protocol: Determination of Stereoselective Cholinesterase Inhibition
To quantitatively assess the differential binding affinities of (R)- and (S)-isomers, a robust and reproducible experimental protocol is essential. The most widely used method for measuring cholinesterase activity and inhibition is the spectrophotometric assay developed by Ellman. This assay is based on the hydrolysis of the substrate acetylthiocholine by acetylcholinesterase, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm[16][17]. The rate of color formation is directly proportional to the enzyme's activity.
Causality Behind Experimental Choices
Choice of Substrate (Acetylthiocholine): Acetylthiocholine is used instead of the natural substrate, acetylcholine, because its hydrolysis product, thiocholine, contains a free sulfhydryl group that can react with DTNB to produce a quantifiable color change[18].
Choice of Chromogen (DTNB): DTNB is a highly reactive and specific reagent for sulfhydryl groups, providing a sensitive and reliable method for detecting the enzymatic reaction product[16][17].
Choice of Buffer (Phosphate Buffer, pH 8.0): The enzyme activity is pH-dependent. A pH of 8.0 is often used as it represents a compromise between optimal enzyme activity and the stability of the substrate and DTNB[16].
Use of a Microplate Reader: A 96-well plate format allows for high-throughput screening of multiple inhibitor concentrations and replicates simultaneously, ensuring data robustness and efficiency[17][19].
Kinetic vs. Endpoint Measurement: A kinetic assay, where absorbance is measured over time, is generally preferred as it provides the initial reaction rate, which is a more accurate measure of enzyme activity, especially when screening for inhibitors[19].
Step-by-Step Methodology for IC50 Determination
This protocol is designed for a 96-well plate format.
1. Reagent Preparation:
Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and carefully adjust the pH to 8.0.
DTNB Solution (10 mM): Dissolve an appropriate amount of 5,5'-dithiobis-(2-nitrobenzoic acid) in the phosphate buffer to a final concentration of 10 mM.
Acetylthiocholine Iodide (ATCI) Solution (10 mM): Prepare a 10 mM stock solution of ATCI in deionized water. This solution should be prepared fresh daily.
Acetylcholinesterase (AChE) Enzyme Solution: Prepare a stock solution of AChE (e.g., from electric eel or human recombinant) in phosphate buffer. The final concentration in the well should be optimized based on the specific activity of the enzyme lot to yield a linear reaction rate over the measurement period.
Inhibitor Solutions ((R)- and (S)-isomers): Prepare stock solutions of the purified (R)- and (S)-isomers of the test compound in a suitable solvent (e.g., DMSO). Then, prepare a series of dilutions in phosphate buffer to achieve the desired final concentrations for the assay.
2. Assay Procedure:
Plate Setup: In a 96-well microplate, add the following to each well in duplicate or triplicate:
Test Wells: 25 µL of the various dilutions of the (R)- or (S)-inhibitor.
Positive Control (No Inhibition): 25 µL of phosphate buffer (containing the same percentage of solvent as the inhibitor wells).
Blank (No Enzyme): 50 µL of phosphate buffer.
Enzyme Addition: Add 25 µL of the AChE enzyme solution to all wells except the blank wells.
Pre-incubation: Mix the contents of the wells gently and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
Reaction Initiation: To initiate the enzymatic reaction, add 50 µL of the DTNB solution to all wells, followed by 50 µL of the ATCI substrate solution.
Measurement: Immediately place the microplate in a plate reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 10-20 minutes) in kinetic mode[19].
3. Data Analysis:
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time plot.
Calculate the percentage of inhibition for each inhibitor concentration using the following formula:
% Inhibition = [(V_control - V_inhibitor) / V_control] x 100
Where V_control is the rate of reaction in the positive control wells and V_inhibitor is the rate of reaction in the presence of the inhibitor.
Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration for both the (R)- and (S)-isomers. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each enantiomer, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity.
Calculate the Eudismic Ratio: Divide the IC50 value of the less active isomer by the IC50 value of the more active isomer.
Visualizing the Concepts
To better illustrate the principles and workflows discussed, the following diagrams have been generated using Graphviz.
Caption: Catalytic cycle of acetylcholinesterase.
Caption: Differential binding of enantiomers to AChE.
Caption: Workflow for IC50 determination via Ellman's assay.
Conclusion
The stereochemistry of cholinesterase inhibitors is a paramount consideration in drug discovery and development. As demonstrated, the (R)- and (S)-enantiomers of a chiral inhibitor can exhibit vastly different binding affinities, leading to significant disparities in their inhibitory potency. This guide has provided a comprehensive overview of the principles underlying this stereoselectivity, supported by experimental data and a detailed, validated protocol for its determination. By understanding and applying these concepts and methodologies, researchers can more effectively design and evaluate novel cholinesterase inhibitors with enhanced potency and selectivity, ultimately contributing to the development of more effective therapeutics for a range of neurological disorders.
References
Stereoselective Hydrolysis of Organophosphate Nerve Agents by the Bacterial Phosphotriesterase. Biochemistry. [Link]
Stereoselective Hydrolysis of Organophosphate Nerve Agents by the Bacterial Phosphotriesterase. PMC. [Link]
Quantifying Acetylcholinesterase activity in striatal brain tissue with DTNB assay. protocols.io. [Link]
Chemical synthesis of two series of nerve agent model compounds and their stereoselective interaction with human acetylcholinesterase and human butyrylcholinesterase. PMC. [Link]
Structural Insights of Stereospecific Inhibition of Human Acetylcholinesterase by VX and Subsequent Reactivation by HI-6. PubMed. [Link]
Quantifying Acetylcholinesterase activity in striatal brain tissue with DTNB assay. protocols.io. [Link]
Differences between the binding modes of enantiomers S/R-nicotine to acetylcholinesterase. Royal Society of Chemistry. [Link]
Toxicology of Organophosphorus Nerve Agents. Royal Society of Chemistry. [Link]
Bacterial detoxification of organophosphate nerve agents. Current Opinion in Microbiology. [Link]
Chiral HPLC analysis of donepezil, 5-O-desmethyl donepezil and 6-O-desmethyl donepezil in culture medium: Application to fungal biotransformation studies. ResearchGate. [Link]
Structural Insights of Stereospecific Inhibition of Human Acetylcholinesterase by VX and Subsequent Reactivation by HI-6. ACS Publications. [Link]
Chiral Separation, X-ray Structure, and Biological Evaluation of a Potent and Reversible Dual Binding Site AChE Inhibitor. PMC. [Link]
Chiral Separation, X-ray Structure, and Biological Evaluation of a Potent and Reversible Dual Binding Site AChE Inhibitor. ACS Medicinal Chemistry Letters. [Link]
Structural Study of the Complex Stereoselectivity of Human Butyrylcholinesterase for the Neurotoxic V-agents. PMC. [Link]
Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies. PMC. [Link]
Cholinesterase assay by an efficient fixed time endpoint method. PMC. [Link]
Chiral Separation, X‑ray Structure, and Biological Evaluation of a Potent and Reversible Dual Binding Site AChE Inhibitor. ACS Publications. [Link]
Probing the Peripheral Site of Human Butyrylcholinesterase. ACS Publications. [Link]
straightforward, economical procedures for microscale ellman's test for cholinesterase inhibition and reactivation. SciELO. [Link]
X-ray Crystallographic Studies on Acetylcholinesterase and Related Enzymes. DTIC. [Link]
Stereoselective inhibition of butyrylcholinesterase by enantiomers of exo- and endo-2-norbornyl-N-n-butylcarbamates. Taylor & Francis Online. [Link]
Acetylcholinesterase Inhibition Activity and Molecular Docking Studies of 3-α-Carboxy Ethyl/3-Benzamidoacetic Acid Rhodanine Derivatives. MDPI. [Link]
Colorimetric determination of cholinesterase activities - Ellman's assay. ResearchGate. [Link]
Pharmaceutical Formulations and Analytical Methods of Donepezil. R Discovery. [Link]
Probing the Acetylcholinesterase Inhibition of Sarin: A Comparative Interaction Study of the Inhibitor and Acetylcholine With a Model Enzyme Cavity. PubMed. [Link]
A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease. MDPI. [Link]
New Method for the Determination of the Half Inhibition Concentration (IC50) of Cholinesterase Inhibitors. Zeitschrift für Naturforschung C. [Link]
Natural products as sources of acetylcholinesterase inhibitors: Synthesis, biological activities, and molecular docking studies of osthole-based ester derivatives. Frontiers in Chemistry. [Link]
Comparison of the Binding of Reversible Inhibitors to Human Butyrylcholinesterase and Acetylcholinesterase: A Crystallographic, Kinetic and Calorimetric Study. MDPI. [Link]
Molecular docking and toxicity studies of nerve agents against acetylcholinesterase (AChE). AIP Publishing. [Link]
[Separation and determination of donepezil hydrochloride enantiomers in plasma by capillary electrophoresis]. PubMed. [Link]
3D QSAR, Molecular Docking, and ADMET Studies of a Series of 2- Acetylphenol-Rivastigmine Hybrids against Monoamine Oxidase A Inhibitors. MDPI. [Link]
834 - CHIRAL STABILITY-INDICATING HPLC METHOD FOR ANALYSIS OF DONEPEZIL IN PHARMACEUTICAL FORMULATIONS. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
Kinetic and Structural Studies on the Interaction of Cholinesterases with the Anti-Alzheimer Drug Rivastigmine. Biochemistry. [Link]
LC-MS/MS Fragmentation & Comparison Guide: (R)-4-Methyl-piperazine-2-carboxylic Acid
The following guide provides an in-depth technical analysis of the LC-MS fragmentation patterns of (R)-4-Methyl-piperazine-2-carboxylic acid, structured for application scientists and researchers. Executive Summary Compo...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth technical analysis of the LC-MS fragmentation patterns of (R)-4-Methyl-piperazine-2-carboxylic acid, structured for application scientists and researchers.
Executive Summary
Compound: (R)-4-Methyl-piperazine-2-carboxylic acid (CAS: 2165618-14-2 / 721876-16-0)
Molecular Formula: C₆H₁₂N₂O₂ | Precursor Ion [M+H]⁺: m/z 145.09
Primary Application: Chiral building block for drug synthesis; metabolite tracking of piperazine-based pharmaceuticals.
This guide compares the mass spectrometric behavior of (R)-4-Methyl-piperazine-2-carboxylic acid against its structural analogs (e.g., Piperazine-2-carboxylic acid). It focuses on the mechanistic fragmentation pathways essential for developing sensitive Multiple Reaction Monitoring (MRM) assays.
Key Findings
Dominant Pathway: The primary fragmentation channel is the neutral loss of CO₂ (44 Da), generating a stable N-methylpiperazine product ion (m/z 101).
Differentiation: Unlike its des-methyl analog (m/z 131), the 4-methyl derivative retains the tertiary amine charge stabilization, altering the optimal Collision Energy (CE) required for secondary fragmentation.
Chiral Note: While MS/MS is achiral, the fragmentation kinetics described here apply equally to the (S)-enantiomer; chiral differentiation requires upstream chromatographic separation.
Experimental Configuration
To replicate the fragmentation patterns described, the following LC-MS conditions are recommended. These parameters ensure efficient ionization and stable transmission of the polar zwitterionic precursor.
Parameter
Recommended Setting
Rationale
Ionization Source
ESI (Positive Mode)
The basic secondary and tertiary amines protonate readily ([M+H]⁺).
Column Phase
HILIC or C18-Polar Embedded
High polarity of the amino acid moiety requires HILIC for retention; standard C18 leads to elution in void volume.
Mobile Phase A
10 mM Ammonium Formate (pH 3.0)
Acidic pH suppresses carboxylic acid ionization, improving retention and ESI efficiency.
Mobile Phase B
Acetonitrile
Standard organic modifier.
Cone Voltage
20–30 V
Moderate voltage prevents in-source decarboxylation (loss of CO₂) before the quadrupole.
Collision Gas
Argon (1.5–3.0 mTorr)
Efficient thermalization for CID (Collision Induced Dissociation).
Fragmentation Mechanism Analysis
The fragmentation of (R)-4-Methyl-piperazine-2-carboxylic acid follows a distinct "Decarboxylation-Ring Opening" pathway.
Primary Transition (Quantifier)
Transition: m/z 145.1
101.1
Mechanism: Neutral loss of Carbon Dioxide (CO₂).
Chemistry: The protonated precursor undergoes inductive cleavage at the C2 position. The carboxylic acid group is lost as neutral CO₂, leaving the cyclic amine (1-methylpiperazine ion) at m/z 101.
Stability: This is the most abundant transition, ideal for Quantification (Quant) traces due to high intensity.
Secondary Transitions (Qualifier)
Transition: m/z 145.1
58.1
Mechanism: Retro-Diels-Alder (RDA) type ring cleavage.
Chemistry: The m/z 101 intermediate undergoes ring opening. The N-methylated fragment (C₃H₈N⁺) forms m/z 58, while the ethylene bridge is lost.
Utility: Used for Qualification (Qual) to confirm structural identity, as m/z 101 is common to many piperazine metabolites.
Mechanistic Pathway Diagram
The following Graphviz diagram illustrates the stepwise degradation of the parent molecule.
Comparative Analysis: Methylated vs. Des-Methyl Analogs
This section contrasts (R)-4-Methyl-piperazine-2-carboxylic acid with its direct precursor, Piperazine-2-carboxylic acid. This comparison is critical for distinguishing metabolic methylation products.
Feature
(R)-4-Methyl-piperazine-2-COOH
Piperazine-2-COOH (Des-methyl)
Precursor Ion
m/z 145.1
m/z 131.1
Primary Fragment
m/z 101 (N-Methylpiperazine)
m/z 87 (Piperazine)
Delta Mass
-44 Da (CO₂)
-44 Da (CO₂)
Secondary Fragment
m/z 58 (Methyl-stabilized iminium)
m/z 44 (Unsubstituted iminium)
Collision Energy (CE)
Higher Requirement. The tertiary amine (N-CH₃) stabilizes the ring charge, requiring ~5-10% higher CE for ring opening compared to the secondary amine.
Lower Requirement. The secondary amine ring opens more readily after decarboxylation.
Chromatography
Lower Polarity. Methyl group increases lipophilicity. Retains longer on C18 than the des-methyl form.
Higher Polarity. Elutes earlier on C18; requires high-aqueous conditions or HILIC.
Diagnostic Differentiation
To distinguish the 4-Methyl isomer from the 1-Methyl isomer (a potential positional isomer):
4-Methyl Isomer: Produces a dominant m/z 58 fragment (CH₂=N⁺(CH₃)-CH₂).
1-Methyl Isomer: The methyl is on the nitrogen adjacent to the carboxyl group. Decarboxylation is sterically and electronically influenced, often yielding a different ratio of m/z 101 to m/z 70 fragments.
Retention Time: The 1-Methyl isomer typically elutes slightly later than the 4-Methyl isomer on HILIC columns due to shielding of the basic nitrogen.
Method Optimization Protocol
To validate this method in your laboratory, follow this self-validating optimization workflow:
Precursor Scan: Infuse the standard (1 µg/mL) and scan m/z 100–200. Confirm the base peak is m/z 145.1. If m/z 167 (Na⁺ adduct) is dominant, switch mobile phase buffer to Ammonium Formate.
Product Ion Scan: Select m/z 145.1 and ramp Collision Energy from 10 to 40 eV.
Breakdown Curve Generation:
Plot Intensity vs. CE for m/z 101 and m/z 58.
Optimal CE (Quant): Select the energy where m/z 101 peaks (typically ~15-18 eV).
Optimal CE (Qual): Select the energy where m/z 58 is ~30% of the base peak (typically ~25-30 eV).
Crosstalk Check: Inject a blank sample immediately after a high-concentration standard to ensure no memory effect, which is common with sticky zwitterionic piperazines.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6420903, 4-Methylpiperazine-2-carboxylic acid. Retrieved from [Link]
Chemistry LibreTexts. (2021). Spectroscopy of Carboxylic Acid Derivatives: Mass Spectrometry. Retrieved from [Link]
Metware Bio. (2025). Ion Formation and Organic Fragmentation in LCMS: Amines and Carboxylic Acids. Retrieved from [Link]
Comparative
Guide to Crystal Structure & XRD Analysis of Piperazine Acid Derivatives
Executive Summary Piperazine ( ) is a privileged pharmacophore in drug development, serving as the backbone for anthelmintics, antihistamines, and antipsychotics. However, the free base is often hygroscopic and exhibits...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Piperazine (
) is a privileged pharmacophore in drug development, serving as the backbone for anthelmintics, antihistamines, and antipsychotics. However, the free base is often hygroscopic and exhibits poor solid-state stability.
This guide compares the structural performance of Piperazine Acid Derivatives —specifically distinguishing between Salts and Co-crystals . By manipulating the counter-ion (e.g., adipic, oxalic, or citric acid), researchers can tune solubility and bioavailability. This document provides comparative crystallographic data, X-ray diffraction (XRD) protocols, and decision-making frameworks for selecting the optimal solid form.
Part 1: The Crystal Engineering Landscape
In solid-state development, the interaction between piperazine and an organic acid yields two distinct outcomes based on the
rule. Understanding this distinction is critical for regulatory filing (salt vs. co-crystal) and physicochemical performance.
Comparative Analysis: Salts vs. Co-crystals
Feature
Piperazinium Salts
Piperazine Co-crystals
Formation Logic
(Base - Acid) > 3
(Base - Acid) < 0
Interaction Type
Ionic interaction + Charge-assisted H-bonds
Neutral H-bonds (e.g., )
Proton Transfer
Complete transfer from Acid to Piperazine N
No proton transfer; neutral species
Solubility Profile
High (ionic character dissociates in water)
Modulated (often lower than salts, higher than free base)
Regulatory Status
New Chemical Entity (often treated as same active moiety)
Drug Product Intermediate (treated as new solid form)
The structural integrity of these derivatives relies on the Supramolecular Heterosynthon .
In Salts: The piperazinium dication (
) acts as a hydrogen bond donor to the carboxylate anion ().
Geometry: The piperazine ring almost invariably adopts a chair conformation to minimize steric strain, positioning the ammonium protons equatorially for optimal H-bonding.
Part 2: Experimental Data & Case Studies
The following table summarizes experimental single-crystal X-ray diffraction (SC-XRD) data for common piperazine acid derivatives. These values serve as benchmarks for identifying synthesized phases.
Table 1: Crystallographic Parameters of Piperazine Derivatives
Compound
Piperazine Adipate [1]
Piperazine Citrate (Hydrate) [2]
Piperazinium Oxalate [3]
Stoichiometry
1:1 (Base:Acid)
3:2 (Base:Acid)
1:1 (Base:Acid)
Crystal System
Triclinic
Monoclinic
Triclinic
Space Group
Unit Cell a (Å)
5.785
6.320
5.920
Unit Cell b (Å)
7.449
15.650
6.810
Unit Cell c (Å)
7.489
16.890
8.240
Volume ()
~286
~1670
~332
Thermal Stability
Stable up to 215°C
Dehydrates >100°C
Decomposes >240°C
Analyst Insight: Piperazine Adipate shows exceptional packing efficiency due to the centrosymmetric nature of both the piperazine and adipic acid molecules, leading to a high-density network that correlates with its high melting point and stability.
Part 3: Experimental Protocols
To ensure data integrity, follow these self-validating protocols.
Protocol A: Synthesis via Slow Evaporation (SC-XRD Quality)
Objective: Grow single crystals suitable for structure solution.
Stoichiometry Calculation: Calculate equimolar amounts (1:1) of Piperazine anhydrous (MW 86.14) and the target acid (e.g., Adipic Acid MW 146.14).
Solvent Selection: Use a solvent mixture where both components have moderate solubility.
Recommendation: Ethanol:Water (70:30 v/v).
Dissolution: Dissolve components separately in the solvent at 50°C. Mix slowly while stirring.
Filtration: Filter the solution through a 0.45 µm PTFE syringe filter to remove nucleation sites (dust).
Crystallization: Cover the vial with parafilm, poke 3-4 small holes, and store in a vibration-free, dark environment at 25°C.
Harvesting: Crystals should appear within 5-10 days.
Objective: Confirm bulk phase purity against the single-crystal predicted pattern.
Sample Prep: Lightly grind 50 mg of the dried crystals using an agate mortar. Do not over-grind to avoid inducing amorphization.
Mounting: Back-load the powder into a zero-background silicon holder to minimize preferred orientation effects.
Instrument Parameters:
Source: Cu K
()
Voltage/Current: 40 kV / 40 mA
Scan Range: 3° to 40°
Step Size: 0.02°
Scan Speed: 2°/min
Validation: Compare the experimental pattern with the calculated pattern from the SC-XRD CIF file. The peak positions (
) must match within .
Part 4: Visualizing the Workflow & Logic
Diagram 1: Solid Form Selection Logic
This decision tree guides the researcher in selecting the appropriate piperazine derivative based on
values.
Caption: Logic flow for predicting salt vs. co-crystal formation based on the
rule.
Diagram 2: Experimental Workflow
The step-by-step process from raw materials to validated structure.
Caption: Integrated workflow ensuring the single crystal structure matches the bulk powder phase.
References
Growth and characterization of Piperazinium adipate. (2025). ResearchGate. Retrieved from [Link](Note: Generalized link to source domain based on search context)
Growth and characterization of piperazine oxalic acid monochloride semiorganic NLO single crystals. (2024). Optical Materials. Retrieved from [Link]
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis. (2026). National Institutes of Health.[1] Retrieved from [Link]
Crystal Structures of Piperazinium Tetrahalogenometallates. (2017). Z. Naturforsch. Retrieved from [Link]
Technical Assessment: Optical Rotation Determination Strategies for (R)-4-Methyl-piperazine-2-carboxylic Acid
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Subject: CAS 126330-90-3 (Free Acid) / CAS 75944-99-9 (Dihydrochloride)[1][][3] Executive Summary (R)-4-Methyl-...
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Subject: CAS 126330-90-3 (Free Acid) / CAS 75944-99-9 (Dihydrochloride)[1][][3]
Executive Summary
(R)-4-Methyl-piperazine-2-carboxylic acid is a critical chiral intermediate in the synthesis of HIV protease inhibitors and other bioactive peptidomimetics.[1][][3] Unlike common proteinogenic amino acids, the specific optical rotation (
) of this piperazine derivative is highly sensitive to pH, solvation shell dynamics, and salt stoichiometry (e.g., mono- vs. dihydrochloride).[1]
This guide provides a rigorous framework for determining and validating the specific optical rotation of this molecule. Because literature values for this specific derivative are often proprietary or inconsistent due to varying salt forms, we present a self-validating protocol to establish an internal reference standard, comparing the traditional polarimetric approach against orthogonal chiral HPLC methods.
Part 1: The Standard – Polarimetric Determination[2][3]
The Challenge of Zwitterions
(R)-4-Methyl-piperazine-2-carboxylic acid exists as a zwitterion in neutral solution.[1][][3] The N4-methyl tertiary amine and the N1-secondary amine create a complex protonation equilibrium.[1][][3]
In Water: The rotation is often low in magnitude and subject to non-linear concentration effects due to intermolecular H-bonding.[][3]
In Acid (1N HCl): The molecule becomes fully protonated (cationic), disrupting zwitterionic aggregates. This usually yields a more stable, higher-magnitude rotation value, making it the preferred condition for comparative analysis.[]
Drying: The dihydrochloride salt is hygroscopic .[][3] Dry the sample at 40°C under vacuum (P < 10 mbar) for 4 hours over ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
before weighing. Failure to do this is the #1 cause of low rotation values.
Solvent: Prepare a 1.0% w/v solution (
) in 1N HCl . (Note: If using the free acid, ensure complete dissolution; the HCl converts it to the salt in situ).
Equilibration: Allow the solution to stand for 15 minutes at 20°C. Some piperazine conformers require time to reach thermodynamic equilibrium.
Expert Insight: For the (R)-isomer, literature on analogous piperazine-2-carboxylic acids suggests a positive (+) rotation in acidic media, typically in the range of
to for similar N-protected derivatives, though the specific value for the 4-methyl derivative must be empirically established using the validation step below.[1][]
Part 2: Comparative Analysis of Determination Methods
Polarimetry is fast but "blind"—it cannot distinguish between a low enantiomeric excess (ee) and a chemical impurity. For a definitive specific rotation, you must cross-validate with Chiral HPLC.
Method Comparison Table
Feature
Polarimetry (Standard)
Chiral HPLC (Validation)
NMR w/ CSA (Alternative)
Primary Output
Specific Rotation ()
Enantiomeric Excess (% ee)
Diastereomeric Ratio
Sample Req.
High (~100 mg)
Low (< 1 mg)
Medium (~10 mg)
Impurity Sensitivity
Low (Averages all chiral species)
High (Separates impurities)
High (Distinct shifts)
Throughput
High (2 mins)
Low (20-40 mins)
Medium (15 mins)
Critical Weakness
Affected by moisture/salt form
Requires derivatization (often)
Shift reagent interference
Best Use Case
QC of established process
Establishing reference standard
Quick check if HPLC fails
Protocol B: Orthogonal Validation (Chiral HPLC)
Because piperazines lack strong UV chromophores, direct chiral HPLC can be noisy.
Column: Chiralpak IC (Immobilized Cellulose tris-(3,5-dichlorophenylcarbamate)).[1][][3]
Mobile Phase: Hexane/IPA/DEA (for free base) or polar ionic mode (Acetonitrile/MeOH/Acid) for salts.[1]
Detection: 205-210 nm (low UV) or Refractive Index (RI).[1][][3]
Derivatization (Recommended): If sensitivity is low, derivatize with NBD-Cl (4-chloro-7-nitrobenzofuran) to create a fluorescent/UV-active species before injection.[1][][3]
Part 3: Visualizing the Workflow
Workflow 1: Establishing the Reference Standard
This workflow illustrates the logical path to determine the specific rotation for a new lot of (R)-4-Methyl-piperazine-2-carboxylic acid.
Figure 1: Self-validating workflow for determining specific rotation. Note that the polarimetric value is only accepted as a reference standard after correction by the HPLC-determined enantiomeric excess.
Workflow 2: Decision Matrix for Routine Analysis
Once the reference value is established, use this logic for routine QC.
Figure 2: Routine QC Decision Matrix. Deviations in rotation usually stem from moisture content (hygroscopicity) rather than chemical racemization, but HPLC is required to confirm.[1]
References
United States Pharmacopeia (USP). (2023).[] General Chapter <781> Optical Rotation. USP-NF.[][3] Link[1]
Guitot, K., et al. (2009). "Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics." Journal of Organic Chemistry, 74(21), 8433-8436.[1][5] (Provides context on rotation of analogous piperazine carboxylates).
BenchChem. (2025).[] Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. (Methodology for piperazine derivative separation). [1]
Sigma-Aldrich. (2024).[1][][3] Product Specification: (R)-1-Boc-4-methylpiperazine-2-carboxylic acid. (Reference for sign of rotation in protected derivatives).
PubChem. (2025).[][6][7][8] Compound Summary: 4-Methylpiperazine-2-carboxylic acid.[1][][3] National Library of Medicine.[][3]
Benchmarking Synthetic Routes for 4-Substituted Piperazine-2-Carboxylic Acids
This guide benchmarks three distinct synthetic strategies for accessing 4-substituted piperazine-2-carboxylic acids, a critical scaffold in peptidomimetics and drug discovery. Executive Summary & Route Selection The synt...
Author: BenchChem Technical Support Team. Date: March 2026
This guide benchmarks three distinct synthetic strategies for accessing 4-substituted piperazine-2-carboxylic acids, a critical scaffold in peptidomimetics and drug discovery.
Executive Summary & Route Selection
The synthesis of 4-substituted piperazine-2-carboxylic acids presents a classic chemoselectivity challenge: distinguishing between the N1 (proximal to carboxylate) and N4 (distal) nitrogens while controlling stereochemistry at C2.
We have benchmarked three primary methodologies based on scalability , enantioselectivity , and step economy .
Route A: Reductive Functionalization of Pyrazine-2-Carboxylic Acid
This is the industrial standard for generating the core scaffold. The method relies on the hydrogenation of the aromatic pyrazine ring followed by selective N4-functionalization.
Mechanism: Pyrazine-2-carboxylic acid is reduced (typically using Pd/C or Rh/Al2O3) to piperazine-2-carboxylic acid.
Regioselectivity: The key chemical insight here is the inductive effect . The C2-carboxylic acid group is electron-withdrawing, significantly reducing the nucleophilicity of the proximal N1 nitrogen. Consequently, electrophiles (alkyl halides, acyl chlorides) preferentially react at the distal N4 position , allowing for selective 4-substitution without N1 protection [1, 2].
Route B: Direct Cyclization (The "Ethylenediamine" Route)
This convergent route builds the ring around the substituents. It involves the reaction of an N-substituted ethylenediamine with a 2,3-dihaloester (e.g., methyl 2,3-dibromopropionate).
Mechanism: A double nucleophilic substitution (SN2). The primary amine of the diamine typically displaces the
-bromo group, followed by the secondary amine displacing the -bromo group (or vice versa depending on conditions).
Advantage: It allows for the introduction of complex N4-substituents (e.g., bulky benzyl or chiral groups) that might be difficult to install via alkylation of the formed ring [3].
Route C: Chiral Pool Synthesis (The "Serine" Route)
For applications requiring high optical purity (e.g., peptide isosteres), starting from L- or D-Serine is superior to resolving racemic mixtures.
Mechanism: Serine condenses with glyoxal (or similar bis-electrophiles) to form a 5-oxopiperazine-2-carboxylic acid intermediate. This lactam is then selectively reduced (e.g., with BH3 or LiAlH4) to the piperazine [4, 5].
Integrity: This route preserves the stereocenter from the amino acid, yielding products with >99% ee.
Visual Workflows (Graphviz)
Figure 1: Comparative Reaction Pathways
The following diagram illustrates the mechanistic flow for all three routes.
Caption: Comparative reaction schemes for Routes A, B, and C illustrating reagent flow and key intermediates.
Experimental Protocols
Protocol A: N4-Selective Alkylation of Piperazine-2-Carboxylic Acid
Based on findings from [1] and [2].
Objective: Synthesis of 4-benzylpiperazine-2-carboxylic acid from pyrazine-2-carboxylic acid.
Hydrogenation:
Dissolve pyrazine-2-carboxylic acid (10 mmol) in water/methanol (1:1, 50 mL).
Add 10 wt% Pd/C (500 mg).
Hydrogenate at 50 psi (3.5 bar) for 12 hours at RT.
Filter through Celite and concentrate to yield piperazine-2-carboxylic acid (quantitative). Note: Product is a zwitterion.
Selective N4-Alkylation:
Suspend the crude piperazine-2-carboxylic acid (10 mmol) in MeOH (30 mL).
Add CuCl2 (5 mmol) to chelate the N1-amino acid moiety (transient protection). Optional but enhances selectivity.
Add Benzyl Bromide (10 mmol) and Et3N (20 mmol).
Stir at 0°C to RT for 4 hours.
Workup: Acidify with 1M HCl to pH 2, wash with EtOAc (removes non-basic impurities). Basify aqueous layer to pH 8-9 with NaOH. Extract with DCM (3x).[2]
Purification: Recrystallize from EtOH/Ether.
Protocol C: Enantioselective Synthesis from L-Serine
Based on findings from [4] and [5].
Objective: Synthesis of (S)-4-Boc-piperazine-2-carboxylic acid.
Cyclization:
React N-Boc-L-Serine methyl ester (10 mmol) with chloroacetyl chloride (11 mmol) in DCM/Pyridine to form the O-acyl derivative.
Treat with ammonia/methanol to induce cyclization to the 5-oxopiperazine (diketopiperazine intermediate).
Reduction:
Dissolve the 5-oxopiperazine (5 mmol) in anhydrous THF (25 mL).
Add BH3·THF complex (1M, 15 mL) dropwise at 0°C.
Reflux for 4 hours.
Quench: Cool to 0°C, carefully add MeOH, then 1M HCl. Reflux for 1 hour to break amine-borane complexes.
Isolation: Neutralize and extract with DCM.
Decision Matrix for Route Selection
Use the following logic to select the appropriate synthetic route for your specific application.
Caption: Decision matrix for selecting the optimal synthetic route based on chirality, scale, and complexity.
References
Reilly, S. W., & Mach, R. H. (2016).[3] "Facile Pd-catalyzed methodology for arylpiperazines." Organic Letters, 18(20), 5272-5275. Link
Rossen, K., et al. (1994). "Asymmetric Hydrogenation of Pyrazine-2-carboxylic acid esters." Tetrahedron Letters, 35(37), 676. (Cited in context of industrial reduction protocols).
ChemicalBook. (n.d.). "Synthesis of Piperazine-2-carboxylic acid from Methyl 2,3-dibromopropionate." Link
Monnee, M. C. F., et al. (2009). "Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics." The Journal of Organic Chemistry, 74(21). Link
ResearchGate. (2015). "Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions." Organic & Biomolecular Chemistry. Link
A Senior Application Scientist's Guide to the Proper Disposal of (R)-4-Methyl-piperazine-2-carboxylic acid Introduction: The responsible management of chemical waste is a cornerstone of laboratory safety and environmenta...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Guide to the Proper Disposal of (R)-4-Methyl-piperazine-2-carboxylic acid
Introduction: The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of (R)-4-Methyl-piperazine-2-carboxylic acid and its common salt forms, such as the dihydrochloride. While comprehensive toxicological and ecological data for this specific compound are not available, its structural relationship to piperazine and other carboxylic acids necessitates a cautious approach.[1] Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining regulatory compliance.
Hazard Assessment and Profile
Understanding the potential hazards of a compound is the first step in handling it safely. Based on data from safety data sheets (SDS) for the dihydrochloride salt and related piperazine compounds, (R)-4-Methyl-piperazine-2-carboxylic acid should be handled as a hazardous substance with the following potential risks:
Skin and Eye Irritation: Direct contact can cause irritation or, in the case of related piperazine compounds, severe burns.[2][3][4][5]
Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[3]
Sensitization: Some piperazine derivatives have been associated with allergic skin reactions or asthmatic responses upon inhalation.[2][6]
Unknown Long-Term Effects: The chemical, physical, and toxicological properties have not been thoroughly investigated.[1] This lack of data mandates that the compound be treated with a high degree of caution.
Due to these hazards, this compound must not be disposed of via standard trash or sewer systems.[7] It must be managed as regulated hazardous chemical waste.
Immediate Safety Protocols: PPE and Spill Management
Before beginning any work that will generate waste, ensure all necessary safety measures are in place.
Required Personal Protective Equipment (PPE)
A proactive approach to safety is essential. The following PPE must be worn when handling (R)-4-Methyl-piperazine-2-carboxylic acid:
PPE Category
Specification
Rationale
Eye Protection
Chemical safety goggles or glasses conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[3][8][9]
Protects against splashes and airborne dust particles that can cause serious eye irritation.
Hand Protection
Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of after contamination.[4]
Prevents skin contact, which can lead to irritation or potential absorption.
Body Protection
A standard laboratory coat. For larger quantities or significant spill risk, consider impervious clothing.[4][7][10]
Minimizes contamination of personal clothing.
Respiratory Protection
Not typically required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator if dust may be generated.[4][9]
Prevents inhalation of airborne particles, which may cause respiratory tract irritation.[3]
Spill Cleanup Procedure
Accidents happen; being prepared is critical. In the event of a spill:
Evacuate and Ventilate: Alert others in the area and ensure the space is well-ventilated. For major spills, evacuate personnel.[10]
Control Ignition Sources: Remove any potential sources of ignition from the area.[2][8]
Contain the Spill: Use an inert, non-combustible absorbent material like sand, earth, or vermiculite to cover the spill.[10]
Collect the Waste: Carefully sweep or vacuum the material into a suitable, labeled container for disposal. DO NOT DRY SWEEP , as this can generate dust.[2] Use procedures that avoid creating dust.[10]
Decontaminate: Clean the spill area thoroughly.
Dispose of Cleanup Materials: All contaminated cleanup materials must be placed in the hazardous waste container along with the spilled chemical.
Step-by-Step Disposal Protocol
The guiding principle for disposing of (R)-4-Methyl-piperazine-2-carboxylic acid is to treat it as hazardous waste, managed through a licensed professional disposal service.[1]
Step 1: Waste Segregation
Proper segregation is the foundation of safe chemical waste management.[11]
Action: Collect waste (R)-4-Methyl-piperazine-2-carboxylic acid and materials contaminated with it in a dedicated, separate waste container.
Causality: Do not mix this waste with other waste streams, especially incompatible materials like strong oxidizing agents, strong acids, or bases.[8][12] Mixing incompatible chemicals can lead to dangerous reactions. Keeping waste streams separate also prevents cross-contamination and simplifies the final disposal process for the waste contractor.
Step 2: Container Selection and Labeling
The integrity of the waste container is paramount for safe storage and transport.
Action: Use a chemically compatible, sealable container, such as a high-density polyethylene (HDPE) bottle or drum. The container must be in good condition with no leaks or cracks. Keep the container closed except when adding waste.[11]
Causality: Choosing a compatible container prevents chemical degradation, leaks, and spills.[12] Keeping the container sealed minimizes the release of vapors and prevents accidental spills.
Action: Affix a "Hazardous Waste" label to the container immediately. The label must include:
The full chemical name: "(R)-4-Methyl-piperazine-2-carboxylic acid"
The words "Hazardous Waste"
A clear description of the hazards (e.g., "Irritant")
The date when waste was first added to the container (accumulation start date).
Causality: Accurate and comprehensive labeling is a regulatory requirement and is essential for communicating the container's contents and associated hazards to all personnel and the final disposal company.[7][12]
Step 3: On-Site Accumulation and Storage
Waste must be stored safely in the laboratory before its final removal. This is often referred to as a Satellite Accumulation Area (SAA).[13]
Action: Store the sealed and labeled waste container in a designated, secure, and well-ventilated area.[7] This area should be away from general work areas and incompatible chemicals.[12]
Causality: Designated storage prevents accidental contact and reduces the risk of involvement in a fire or other laboratory incident. Storing away from incompatible materials prevents accidental mixing and dangerous reactions.[5]
Step 4: Arranging Final Disposal
The final step is to transfer the waste to a licensed professional for disposal, typically through incineration.
Action: Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to schedule a pickup for your hazardous waste.
Causality: EHS professionals are trained in hazardous waste regulations and will ensure that the waste is handled, transported, and disposed of in compliance with all local, state, and federal regulations.[10][13]
Action: Provide the SDS for the compound to the waste disposal contractor.[7]
Causality: The SDS contains critical information that the disposal company needs to handle the chemical safely and choose the appropriate disposal method, which for this compound is likely a chemical incinerator equipped with an afterburner and scrubber.[14]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of (R)-4-Methyl-piperazine-2-carboxylic acid waste.
Caption: Decision workflow for safe disposal.
References
Capot Chemical. (2026, February 15). MSDS of 4-Methyl-piperazine-2-carboxylic acid dihydrochloride.
Santa Cruz Biotechnology.
New Jersey Department of Health. Hazard Summary: Piperazine.
Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
Environmental Marketing Services. (2025, August 18).
Thermo Fisher Scientific. (2018, January 18).
Fisher Scientific. Safety Data Sheet: Piperazine-2-carboxylic acid dihydrochloride.
Fisher Scientific. (2024, March 2). Safety Data Sheet: (+/-)-Piperazine-2-carboxylic acid.
National Center for Biotechnology Information.
BenchChem. (2025). Safe Disposal of 1-(2-chloroethyl)piperazine Hydrochloride: A Procedural Guide.
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2-Methyl-1-(3-methylphenyl)piperazine.
Generic Supplier. Safety Data Sheet: 1-Methyl-piperidine-4-carboxylic acid ethyl ester.
Physikalisch-Technische Bundesanstalt.
Sigma-Aldrich. (2025, September 15).
New Jersey Department of Health. Hazard Summary: Piperazine Dihydrochloride.
Apollo Scientific. (2007, July 21). Safety Data Sheet: 1-Methylpiperidine-4-carboxylic acid.
Centers for Disease Control and Prevention (CDC). (1989). OSHA PEL Project: Piperazine Dihydrochloride.
Water Corporation.
ChemicalBook. (2022, August 26). 4-METHYLPIPERAZINE-2-CARBOXYLIC ACID | 721876-16-0.
BenchChem. (2025).
U.S. Environmental Protection Agency (EPA). Hazardous Waste Listings.
European Directorate for the Quality of Medicines & HealthCare (EDQM). (2023, April 3).
Advanced Operational Guide: Safety, PPE, and Handling Protocols for (R)-4-Methyl-piperazine-2-carboxylic acid
As a Senior Application Scientist, I have observed that standard Safety Data Sheets (SDS) often provide generic compliance statements without explaining the underlying chemical behaviors that necessitate them. (R)-4-Meth...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I have observed that standard Safety Data Sheets (SDS) often provide generic compliance statements without explaining the underlying chemical behaviors that necessitate them. (R)-4-Methyl-piperazine-2-carboxylic acid—and its derivatives, such as the dihydrochloride salt—is a critical chiral building block utilized extensively in pharmaceutical development for neurological therapeutics.
Handling this compound requires more than rote compliance; it requires a mechanistic understanding of its amphoteric nature. This guide provides drug development professionals with a self-validating, causality-driven approach to Personal Protective Equipment (PPE) selection, handling workflows, and environmental compliance.
Mechanistic Toxicology and Hazard Profile
To establish a fail-safe operational protocol, we must first understand why this compound is hazardous. Based on authoritative safety evaluations, piperazine-2-carboxylic acid derivatives are universally classified under specific hazard codes: H315 (Skin Irritation) , H319 (Serious Eye Irritation) , and H335 (May cause respiratory irritation) (1).
Dermal and Ocular Toxicity (H315, H319): The secondary and tertiary amines within the piperazine ring act as localized Brønsted-Lowry bases. When aerosolized dust contacts the aqueous environment of the skin or the lipid-rich tear film of the eye, these amines abstract protons, causing a localized spike in pH. This alkalinity induces the saponification of lipid bilayers in cellular membranes, leading to rapid tissue irritation (2).
Respiratory Sensitization (H335): In its solid state, the compound forms a fine, easily aerosolized powder. Inhalation deposits these basic particulates directly onto the highly vascularized mucosal membranes of the upper respiratory tract, triggering acute inflammatory responses and potential bronchospasm (3).
Quantitative PPE Matrix & Causality
Selecting the correct PPE is a function of chemical permeability and operational scale. The following matrix summarizes the quantitative specifications and the mechanistic justifications for handling this compound.
PPE Category
Specification / Standard
Mechanistic Justification (Causality)
Lifecycle / Validation
Eye Protection
ANSI Z87.1 / EN 166 Safety Goggles
Prevents alkaline amine dust from contacting the cornea, avoiding pH-induced lipid saponification.
Validate: Ensure a gap-free seal against the face. Clean daily.
Hand Protection
Nitrile Rubber (Thickness ≥ 0.11 mm)
Nitrile is highly impermeable to polar organics and amines, preventing dermal absorption and localized irritation.
Validate: Inspect for micro-tears via inflation before donning. Replace every 2 hours.
Respiratory
N95 (US) / FFP2 (EU) Particulate Respirator
Filters ≥95% of airborne particles. Essential during weighing to prevent inhalation of irritating dust (3).
Validate: Perform a positive/negative pressure seal check before every use.
Advanced Respiratory
OV/AG/P99 or ABEK-P2 Cartridges
Required for large-scale operations (>10g) where vapor or high-density dust exposure limits may be exceeded ().
Validate: Log cartridge exposure hours; replace based on manufacturer breakthrough times.
Body Protection
Flame-retardant Lab Coat (100% Cotton)
Cotton mitigates static electricity buildup, preventing the sudden electrostatic aerosolization of the powder.
Validate: Ensure cuffs are tucked under gloves. Wash weekly.
Operational Workflow & Decision Logic
The following diagram illustrates the self-validating decision matrix for PPE selection and operational execution based on the scale of the procedure.
Figure 1: Decision matrix for PPE selection and operational workflow based on handling scale.
Standard Operating Procedure (SOP): Step-by-Step Handling
To guarantee scientific integrity and safety, every step in this protocol is designed as a self-validating system. If a validation check fails, the operator must halt the procedure.
Phase 1: Environmental Preparation & Donning
Verify Engineering Controls: Activate the chemical fume hood. Validation: Check the digital monitor to ensure a face velocity between 80–100 feet per minute (fpm). Do not proceed if the flow alarm sounds.
Don PPE: Equip the lab coat, safety goggles, and nitrile gloves. If handling >10g, don the N95/FFP2 respirator. Validation: Perform a negative-pressure seal check on the respirator by covering the filter and inhaling; the mask should collapse slightly without leaking air around the edges.
Phase 2: Weighing and Transfer
Static Mitigation: Pass an anti-static zero-ion gun over the analytical balance and the weigh boat. Causality: Piperazine derivatives are highly prone to static cling, which can cause the powder to "jump" and aerosolize abruptly when the storage container is opened.
Transfer: Use a grounded, stainless-steel spatula to transfer the (R)-4-Methyl-piperazine-2-carboxylic acid.
Draft Validation: Observe the analytical balance reading. Validation: If the readout fluctuates by more than ±0.2 mg, the fume hood draft is too turbulent. Lower the sash to stabilize the airflow before continuing.
Phase 3: Post-Operation Decontamination
Surface Neutralization: Wipe down the balance and fume hood surface with a disposable towel dampened with a dilute, mildly acidic solution (e.g., 1% acetic acid in ethanol) to neutralize residual basic amines, followed immediately by a distilled water wipe.
Doffing: Remove gloves using the "glove-in-glove" technique to ensure the contaminated outer surface never touches bare skin (). Wash hands immediately with pH-neutral soap.
Emergency Response & Spill Management
In the event of a dry powder spill, immediate containment is required to prevent respiratory exposure and facility-wide contamination.
Evacuate and Ventilate: Step back from the spill, ensure the fume hood sash is fully open to maximize exhaust, and alert nearby personnel.
PPE Upgrade: The responder must don an OV/AG/P99 or ABEK-P2 respirator cartridge mask before approaching the spill ().
Containment: Do not dry sweep, as this will aerosolize the basic dust. Cover the spill with a universal liquid-binding material (e.g., diatomaceous earth) slightly dampened with water or alcohol to suppress dust formation (2).
Collection: Use non-sparking tools to scoop the bound material into a rigid, sealable hazardous waste container.
Decontamination: Scrub the spill area with alcohol, followed by soap and water.
Waste Disposal & Environmental Compliance
(R)-4-Methyl-piperazine-2-carboxylic acid must never be flushed down the drain or disposed of in standard municipal waste.
Solid Waste: Collect all contaminated weigh boats, spatulas, and spilled material in a designated, clearly labeled "Hazardous Organic Solid Waste" container.
Destruction Method: The mandated disposal method is incineration. Transfer the sealed containers to a licensed professional waste disposal service. The material must be burned in a chemical incinerator equipped with an afterburner and a scrubber to safely manage the release of nitrogen oxides (NOx) and, if the dihydrochloride salt is used, hydrogen chloride gas ().
References
Fisher Scientific. (2024). SAFETY DATA SHEET: (+/-)-Piperazine-2-carboxylic acid.
Capot Chemical. (2026). MSDS of 4-Methyl-piperazine-2-carboxylic acid dihydrochloride.
ChemScene. (2025). Safety Data Sheet: R-4-Boc-piperazine-2-carboxylic acid.